Mw-150
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-(4-methylpiperazin-1-yl)-3-naphthalen-2-yl-4-pyridin-4-ylpyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5/c1-28-12-14-29(15-13-28)23-17-22(19-8-10-25-11-9-19)24(27-26-23)21-7-6-18-4-2-3-5-20(18)16-21/h2-11,16-17H,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIIVUDIZZJLXCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C(C(=C2)C3=CC=NC=C3)C4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1628502-91-9 | |
| Record name | MW-150 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628502919 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MW-150 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EPZ68T461K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Mw-150
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mw-150 is a novel, central nervous system (CNS) penetrant, orally active, and selective small molecule inhibitor of p38α mitogen-activated protein kinase (MAPK). Its mechanism of action centers on the modulation of neuroinflammatory pathways that are critically implicated in the pathogenesis of neurodegenerative diseases, particularly Alzheimer's disease. By selectively targeting p38α MAPK, this compound effectively attenuates downstream inflammatory signaling cascades, including the phosphorylation of MAPK-activated protein kinase 2 (MK2) and the production of the pro-inflammatory cytokine interleukin-1β (IL-1β). Preclinical studies in relevant mouse models of Alzheimer's disease have demonstrated the potential of this compound to mitigate synaptic dysfunction, reduce tau hyperphosphorylation, and improve cognitive deficits. This technical guide provides a comprehensive overview of the molecular mechanism, experimental validation, and quantitative parameters associated with the action of this compound.
Core Mechanism of Action: Selective Inhibition of p38α MAPK
The primary mechanism of action of this compound is its selective, competitive inhibition of the ATP-binding site of the p38α MAPK isoform.[1][2] p38α MAPK is a key serine/threonine kinase that plays a central role in cellular responses to inflammatory cytokines and environmental stress.[3][4] In the context of neurodegenerative diseases, the overactivation of p38α MAPK in both glial cells and neurons contributes to a chronic neuroinflammatory state, leading to synaptic dysfunction and neuronal damage.[3][4][5]
This compound has demonstrated high selectivity for the p38α isoform, which is a critical attribute for a therapeutic candidate, as it minimizes off-target effects that could arise from the inhibition of other kinases, including other p38 MAPK isoforms.[1]
Signaling Pathway
The binding of this compound to p38α MAPK prevents the phosphorylation and subsequent activation of its downstream substrates. This targeted inhibition disrupts the propagation of inflammatory signals within the cell. The key signaling cascade affected by this compound is illustrated below.
Quantitative Data Summary
The following tables summarize the key quantitative parameters that define the potency and efficacy of this compound from in vitro and in vivo preclinical studies.
Table 1: In Vitro Inhibitory Activity
| Parameter | Target | Value | Cell Type/System | Reference |
| Ki | p38α MAPK | 101 nM | Recombinant Human Enzyme | [2] |
| IC50 | MK2 Phosphorylation | 332 nM | Activated Glia | [2] |
| IC50 | IL-1β Production | 936 nM | Activated Glia | [2] |
Table 2: In Vivo Efficacy in Alzheimer's Disease Mouse Models
| Animal Model | Treatment Regimen | Key Outcomes | Reference |
| APP/PS1 Transgenic Mice | 2.5 mg/kg, oral, daily for 3-4 months | Improved performance in Radial Arm Water Maze and Contextual Fear Conditioning tests. | [2] |
| 5xFAD Mice with Hyperhomocysteinemia | Not specified | Reduced behavioral impairment in Morris Water Maze, attenuation of synaptic loss, and reduction in tau phosphorylation. | [6][7] |
| APP/PS1 Knock-in Mice | 2.5 mg/kg, intraperitoneal, daily for 14 days | Attenuated memory deficits. | [8][9] |
Experimental Protocols
This section provides an overview of the methodologies for the key experiments cited in the evaluation of this compound.
In Vitro p38α MAPK Kinase Assay
Objective: To determine the inhibitory constant (Ki) of this compound against recombinant human p38α MAPK.
Methodology:
-
Reaction Mixture Preparation: A reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, and 1% DMSO is prepared.
-
Enzyme and Substrate: Recombinant human p38α MAPK is added to the reaction mixture along with a specific peptide substrate (e.g., myelin basic protein or a synthetic peptide).
-
Inhibitor Addition: this compound is serially diluted and added to the reaction wells to achieve a range of final concentrations.
-
Reaction Initiation and Termination: The kinase reaction is initiated by the addition of [γ-³²P]ATP. The reaction is allowed to proceed for a specified time (e.g., 30-60 minutes) at 30°C and is then terminated by the addition of a stop solution (e.g., 3% phosphoric acid).
-
Detection and Analysis: The phosphorylated substrate is captured on a filter membrane, and the incorporated radioactivity is quantified using a scintillation counter. The Ki value is calculated from the IC50 value, which is determined by fitting the dose-response data to a four-parameter logistic equation.
MK2 Phosphorylation Assay in Activated Glia (Western Blot)
Objective: To measure the effect of this compound on the phosphorylation of the p38α MAPK substrate, MK2, in a cellular context.
Methodology:
-
Cell Culture and Treatment: Primary glial cell cultures or a microglial cell line (e.g., BV-2) are seeded in culture plates. The cells are pre-treated with varying concentrations of this compound for a specified duration (e.g., 1 hour) before stimulation with an inflammatory agent such as lipopolysaccharide (LPS) to activate the p38α MAPK pathway.
-
Cell Lysis: Following stimulation, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for phosphorylated MK2 (p-MK2) and total MK2. Following washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the ratio of p-MK2 to total MK2 is calculated to determine the extent of MK2 phosphorylation.
IL-1β Production Assay in Activated Glia (ELISA)
Objective: To quantify the inhibitory effect of this compound on the production of the pro-inflammatory cytokine IL-1β by activated glial cells.
Methodology:
-
Cell Culture and Treatment: Similar to the MK2 phosphorylation assay, glial cells are pre-treated with a dose range of this compound followed by stimulation with LPS.
-
Supernatant Collection: After an appropriate incubation period (e.g., 24 hours), the cell culture supernatant is collected and centrifuged to remove any cellular debris.
-
ELISA Procedure: The concentration of IL-1β in the supernatant is measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions. Briefly, the supernatant samples and a series of IL-1β standards are added to a microplate pre-coated with an IL-1β capture antibody.
-
Detection and Quantification: After incubation and washing steps, a detection antibody conjugated to an enzyme (e.g., HRP) is added, followed by a substrate solution. The resulting colorimetric reaction is stopped, and the absorbance is measured at a specific wavelength (e.g., 450 nm). The concentration of IL-1β in the samples is determined by interpolating from the standard curve.
Morris Water Maze in 5xFAD Mouse Model
Objective: To assess the in vivo efficacy of this compound in improving spatial learning and memory in a mouse model of Alzheimer's disease.
Methodology:
-
Apparatus: A circular pool (approximately 1.2 meters in diameter) is filled with opaque water (e.g., using non-toxic white paint) maintained at a constant temperature (e.g., 22 ± 1°C). A hidden escape platform is submerged just below the water surface in one of the four quadrants of the pool. Various extra-maze cues are placed around the room to serve as spatial references.
-
Acquisition Phase: Mice are trained to find the hidden platform over several consecutive days (e.g., 5-7 days), with multiple trials per day (e.g., 4 trials). For each trial, the mouse is released into the pool from one of four randomly chosen starting positions and allowed to swim for a set time (e.g., 60 seconds) to find the platform. If the mouse fails to find the platform within the allotted time, it is gently guided to it. The time taken to reach the platform (escape latency) and the path length are recorded using a video tracking system.
-
Probe Trial: Following the acquisition phase, a probe trial is conducted in which the escape platform is removed from the pool. The mouse is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location are measured as indices of spatial memory retention.
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Data Analysis: The escape latencies during the acquisition phase and the data from the probe trial are analyzed to compare the performance of this compound-treated mice with that of vehicle-treated control groups.
Experimental and Logical Workflows
The development and characterization of this compound typically follow a logical progression from in vitro characterization to in vivo efficacy studies.
Conclusion
This compound is a promising, selective p38α MAPK inhibitor with a well-defined mechanism of action that directly targets a key signaling node in neuroinflammatory pathways. Its ability to potently inhibit downstream effectors such as MK2 and IL-1β in relevant cellular models, combined with its demonstrated efficacy in improving cognitive function and reducing neuropathological markers in preclinical models of Alzheimer's disease, underscores its potential as a disease-modifying therapeutic agent. The detailed quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals engaged in the study of neuroinflammation and the development of novel therapeutics for neurodegenerative disorders. Further investigation into the long-term safety and efficacy of this compound in clinical settings is warranted.
References
- 1. Targeting human central nervous system protein kinases: An isoform selective p38αMAPK inhibitor that attenuates disease progression in Alzheimer's disease mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Involvement of p38 MAPK in Synaptic Function and Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholars.northwestern.edu [scholars.northwestern.edu]
- 5. The Role of p38 MAPK and Its Substrates in Neuronal Plasticity and Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A small molecule p38α MAPK inhibitor, MW150, attenuates behavioral deficits and neuronal dysfunction in a mouse model of mixed amyloid and vascular pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
MW-150: A Novel Therapeutic Approach to Restoring Synaptic Integrity in Neurodegenerative Disease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Synaptic dysfunction is a cardinal feature of many neurodegenerative diseases, including Alzheimer's disease (AD), and represents a primary correlate of cognitive decline. The intricate molecular machinery governing synaptic plasticity is a promising target for therapeutic intervention. This technical guide provides a comprehensive overview of MW-150 (also known as MW01-18-150SRM), a novel, orally bioavailable, and central nervous system (CNS) penetrant small molecule inhibitor of p38 alpha mitogen-activated protein kinase (p38α MAPK). Preclinical evidence strongly suggests that this compound effectively mitigates synaptic dysfunction and enhances synaptic plasticity by modulating neuroinflammatory pathways, offering a promising disease-modifying strategy for neurodegenerative disorders. This document details the mechanism of action of this compound, summarizes key preclinical findings, outlines experimental methodologies, and provides visual representations of the underlying signaling pathways and experimental workflows.
Introduction: The Neuroinflammation-Synaptic Dysfunction Axis
A growing body of evidence implicates chronic neuroinflammation as a critical driver of synaptic dysfunction and subsequent cognitive decline in neurodegenerative diseases.[1] Proinflammatory cytokines, released by activated microglia and astrocytes in response to pathological insults such as amyloid-beta (Aβ) plaques, can disrupt synaptic signaling, impair long-term potentiation (LTP), and promote synapse loss.[2] The p38α MAPK signaling pathway has been identified as a key regulator of this inflammatory cascade in the brain.[3] this compound was developed to selectively target this pathway, thereby attenuating the detrimental effects of neuroinflammation on synaptic health.[1]
Mechanism of Action of this compound
This compound is a highly selective inhibitor of p38α MAPK, a serine/threonine kinase that is a central node in cellular stress and inflammatory responses.[4] In the context of the CNS, p38α MAPK is activated in both neurons and glial cells by various stressors, including proinflammatory cytokines and Aβ oligomers.[3]
Key Mechanistic Attributes:
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Selective Inhibition: this compound exhibits high selectivity for the p38α isoform of MAPK, minimizing off-target effects.[3]
-
CNS Penetrance: The molecule is designed to effectively cross the blood-brain barrier, enabling it to reach its target in the brain.[4]
-
Oral Bioavailability: this compound can be administered orally, facilitating its use in preclinical studies and its potential for clinical development.[4]
-
Dual Cellular Action: By inhibiting p38α MAPK in both neurons and glia, this compound can simultaneously dampen the production of inflammatory mediators by glial cells and protect neurons from their downstream detrimental effects on synaptic function.[3]
Below is a diagram illustrating the proposed signaling pathway through which this compound exerts its neuroprotective effects.
References
- 1. In vivo recording of hippocampal long-term potentiation (LTP) [bio-protocol.org]
- 2. [PDF] Changes in paired-pulse facilitation suggest presynaptic involvement in long-term potentiation | Semantic Scholar [semanticscholar.org]
- 3. Involvement of p38 MAPK in Synaptic Function and Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small molecule p38α MAPK inhibitor, MW150, attenuates behavioral deficits and neuronal dysfunction in a mouse model of mixed amyloid and vascular pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of MW-150: A Novel p38α MAPK Inhibitor for Alzheimer's Disease
A Technical Whitepaper for Drug Development Professionals
Executive Summary
MW-150 (also known as MW01-18-150SRM) is a novel, orally bioavailable, and central nervous system (CNS) penetrant small molecule inhibitor of p38 alpha mitogen-activated protein kinase (p38α MAPK).[1][2][3] Preclinical research has demonstrated its potential as a disease-modifying therapeutic for Alzheimer's disease (AD) by targeting neuroinflammation, a critical component in the progression of the disease.[4][5] In multiple animal models of AD, this compound has shown the ability to attenuate cognitive deficits, reduce neuroinflammation, and rescue neuronal dysfunction without directly impacting amyloid plaque load.[6][7][8] This document provides a comprehensive technical overview of the preclinical data for this compound, including its mechanism of action, key in vitro and in vivo findings, and detailed experimental methodologies, to support its continued development for the treatment of Alzheimer's disease and other neurodegenerative disorders.
Mechanism of Action: Targeting Neuroinflammation via p38α MAPK Inhibition
This compound exerts its therapeutic effects by selectively inhibiting the p38α MAPK signaling pathway.[1] This kinase is a key regulator of the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in glial cells (microglia and astrocytes).[6][9] In the context of Alzheimer's disease, the accumulation of amyloid-beta (Aβ) oligomers and other stressors lead to the overactivation of p38α MAPK in both neurons and glia.[5][8] This sustained activation drives chronic neuroinflammation, contributing to synaptic dysfunction, neuronal damage, and cognitive decline.[2][6][10]
This compound intervenes in this pathological cascade by binding to p38α MAPK and inhibiting its kinase activity.[1] This, in turn, suppresses the downstream signaling that leads to the production and release of inflammatory cytokines, thereby reducing the neuroinflammatory environment in the brain.[6] Notably, this mechanism of action is distinct from many current AD therapies that primarily target amyloid plaques.[4]
Caption: Signaling pathway of this compound in Alzheimer's disease.
Quantitative Preclinical Data
The preclinical efficacy of this compound has been quantified through a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Cell/System | Reference |
| Ki (p38α MAPK) | 101 nM | Enzyme Assay | [1] |
| IC50 (MK2 Phosphorylation) | 332 nM | Activated Glia | [1] |
| IC50 (IL-1β Production) | 936 nM | Activated Glia | [1] |
Table 2: In Vivo Efficacy in Alzheimer's Disease Models
| Animal Model | Treatment Regimen | Key Findings | Reference |
| APP/PS1 Transgenic Mice | 2.5 mg/kg, daily oral gavage for 3-4 months | Improved performance in Radial Arm Water Maze (RAWM) and contextual fear conditioning tests. | [1] |
| APPNLh/NLh x PS1P264L/P264L Knock-in Mice | 2.5 mg/kg, daily i.p. for 14 days | RAWM behavior indistinguishable from wild-type mice. | [1] |
| 5xFAD Mice with Hyperhomocysteinemia (HHcy) | 8-week diet | Reduced behavioral impairment in Morris Water Maze; attenuated synaptic loss and tau phosphorylation. | [7][11] |
| AD Mouse Model | Not specified | Attenuated the increase in IL-1β and TNF-α levels; increased the number of IBA1+ microglia within amyloid plaques without affecting overall microglia or plaque volume. | [6] |
Detailed Experimental Protocols
This section outlines the methodologies employed in the key preclinical studies of this compound.
Animal Models
-
APP/PS1 Transgenic Mice: These mice overexpress mutant human amyloid precursor protein (APP) and presenilin-1 (PS1), leading to age-dependent development of amyloid plaques and cognitive deficits, mimicking key aspects of familial Alzheimer's disease.[1][12]
-
5xFAD Mice: This model expresses five familial Alzheimer's disease mutations in APP and PSEN1, resulting in a rapid and aggressive amyloid pathology.[7][11]
-
Hyperhomocysteinemia (HHcy) Model: This model of small vessel disease was induced in 5xFAD mice through an 8-week specialized diet to mimic the mixed amyloid and vascular pathologies often seen in human AD patients.[7][11]
Drug Administration
-
Oral Gavage: this compound was dissolved in a vehicle (e.g., corn oil) and administered daily to mice at a dose of 2.5 mg/kg.[1]
-
Intraperitoneal (i.p.) Injection: In some studies, this compound was administered via daily i.p. injections at a dose of 2.5 mg/kg.[1]
Behavioral Assessments
-
Morris Water Maze (MWM): This test assesses spatial learning and memory. Mice are placed in a circular pool of opaque water and must learn the location of a hidden platform to escape. Parameters measured include escape latency and path length.[7][11]
-
Radial Arm Water Maze (RAWM): A variant of the MWM, this maze tests spatial working and reference memory.[1]
-
Contextual Fear Conditioning: This test evaluates fear-associated learning and memory. Mice learn to associate a specific environment (context) with an aversive stimulus (e.g., a mild foot shock). Memory is assessed by observing freezing behavior when the mouse is returned to the context.[1]
Biochemical and Immunohistochemical Analyses
-
Cytokine Quantification: Levels of pro-inflammatory cytokines such as IL-1β and TNF-α in brain tissue were measured using techniques like ELISA (Enzyme-Linked Immunosorbent Assay).[6]
-
Immunohistochemistry: Brain sections were stained with specific antibodies to visualize and quantify pathological markers. For example, IBA1 staining was used to identify microglia, and antibodies against phosphorylated tau were used to assess tau pathology.[6][7]
-
Synaptic Protein Quantification: Levels of synaptic proteins were measured to assess synaptic integrity.[7]
Caption: Generalized experimental workflow for preclinical evaluation of this compound.
Conclusion and Future Directions
The preclinical data for this compound strongly support its development as a novel therapeutic for Alzheimer's disease. Its unique mechanism of targeting neuroinflammation through the selective inhibition of p38α MAPK offers a complementary approach to existing amyloid-centric therapies.[4] The consistent findings across multiple relevant animal models, demonstrating improvements in cognitive function and reductions in key pathological markers, provide a solid foundation for clinical investigation.[1][7][8]
This compound has advanced to Phase 1 and Phase 2a clinical trials to evaluate its safety, tolerability, and preliminary efficacy in humans with mild-to-moderate Alzheimer's disease.[13][14][15] The outcomes of these trials will be critical in determining the future trajectory of this promising drug candidate. Further preclinical research could also explore the potential of this compound in other neurodegenerative diseases where neuroinflammation plays a significant role.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. $2.8 Million Grant Will Fund Preclinical Study of New Dementia Treatment | UK College of Medicine [medicine.uky.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Neurokine Therapeutics | Alzheimer's Drug Discovery Foundation [alzdiscovery.org]
- 5. RePORT ⟩ RePORTER [reporter.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A small molecule p38α MAPK inhibitor, MW150, attenuates behavioral deficits and neuronal dysfunction in a mouse model of mixed amyloid and vascular pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Neuroinflammation as a Potential Therapeutic Target in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Path Toward Precision Medicine for Neuroinflammatory Mechanisms in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Alzheimer’s Disease: Experimental Models and Reality - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MW150 for Alzheimer's Disease · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Alzheimer’s disease and neuroinflammation: will new drugs in clinical trials pave the way to a multi-target therapy? - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: CNS Penetrance and Bioavailability of MW-150
For Researchers, Scientists, and Drug Development Professionals
Introduction
MW-150 (also known as MW01-18-150SRM) is a novel, orally active, and central nervous system (CNS) penetrant small molecule inhibitor of p38α mitogen-activated protein kinase (MAPK).[1] Developed as a potential therapeutic for neurodegenerative diseases, particularly Alzheimer's disease, this compound targets the dysregulated kinase activity implicated in neuroinflammation and synaptic dysfunction. Its ability to cross the blood-brain barrier and be administered orally makes it a compound of significant interest in neuropharmacology. This guide provides a comprehensive overview of the available preclinical data on the CNS penetrance and bioavailability of this compound, details relevant experimental methodologies, and illustrates its mechanism of action through its signaling pathway.
CNS Penetrance of this compound
The efficacy of a CNS-targeted therapeutic is fundamentally dependent on its ability to cross the blood-brain barrier and achieve therapeutic concentrations in the brain. Preclinical studies have demonstrated that this compound is a CNS-penetrant molecule.
Quantitative Data on CNS Penetrance (Intraperitoneal Administration)
| Dose (mg/kg, IP) | Mean Plasma Concentration (nM) at 3h | Mean Brain Concentration (nM) at 3h | Brain-to-Plasma Ratio at 3h |
| 0.5 | ~100 | ~50 | ~0.5 |
| 1.0 | ~200 | ~100 | ~0.5 |
| 2.5 | ~500 | ~250 | ~0.5 |
Data is estimated from graphical representations in available research and should be considered approximate.
These data indicate that this compound readily enters the brain parenchyma, achieving concentrations that are approximately 50% of those found in the plasma three hours after IP administration. This brain-to-plasma ratio appears to be consistent across the tested dose range.
Bioavailability of this compound
This compound has been consistently described as an "orally active" and "orally bioavailable" compound in multiple preclinical studies. This characteristic is a significant advantage for its potential clinical development, as oral administration is generally preferred for patient compliance in long-term treatment regimens for chronic diseases like Alzheimer's.
However, specific quantitative data on the absolute or relative oral bioavailability of this compound (e.g., the percentage of the administered oral dose that reaches systemic circulation) is not currently available in published literature. Efficacy in animal models has been demonstrated with oral administration, suggesting that sufficient bioavailability is achieved to exert a therapeutic effect. For example, daily oral administration of 2.5 mg/kg of this compound for 3-4 months was shown to improve cognitive performance in a transgenic mouse model of Alzheimer's disease.[1]
Experimental Protocols
Detailed experimental protocols for the pharmacokinetic analysis of this compound are not fully described in the available literature. However, based on standard methodologies for in vivo pharmacokinetic studies in rodents, a representative protocol can be outlined.
In Vivo Pharmacokinetic Study in Mice (Representative Protocol)
1. Animal Models:
-
Male C57BL/6 mice, 8-10 weeks old, are commonly used for pharmacokinetic studies. Animals are acclimated for at least one week before the experiment.
2. Drug Formulation and Administration:
-
Intravenous (IV) Administration: this compound is dissolved in a vehicle suitable for intravenous injection, such as a solution of 10% DMSO, 40% PEG300, and 50% saline. A typical dose for IV administration would be in the range of 1-5 mg/kg, administered as a bolus via the tail vein.
-
Oral (PO) Gavage: For oral administration, this compound is suspended in a vehicle like 0.5% methylcellulose in water. A common oral dose used in efficacy studies is 2.5 mg/kg. The formulation is administered directly into the stomach using a ball-tipped gavage needle.
3. Sample Collection:
-
Blood Sampling: Following drug administration, blood samples (approximately 50-100 µL) are collected at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Blood is typically drawn from the saphenous vein or via cardiac puncture for terminal samples. Samples are collected into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Brain Tissue Collection: At the terminal time point, animals are euthanized, and brains are rapidly excised, rinsed with cold saline, blotted dry, weighed, and flash-frozen in liquid nitrogen. Brain tissue is stored at -80°C until homogenization and analysis.
4. Bioanalytical Method:
-
Concentrations of this compound in plasma and brain homogenates are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This involves protein precipitation from the samples, followed by chromatographic separation and mass spectrometric detection.
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters are calculated using non-compartmental analysis software (e.g., Phoenix WinNonlin). Key parameters include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
t1/2 (Half-life): The time required for the drug concentration to decrease by half.
-
Oral Bioavailability (%F): Calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
Brain-to-Plasma Ratio: Calculated as the concentration of this compound in the brain divided by the concentration in plasma at a specific time point or using the ratio of AUC values.
-
Mechanism of Action and Signaling Pathway
This compound is a selective inhibitor of the p38α MAPK isoform.[1] The p38 MAPK signaling pathway is a key cascade in the cellular response to stress and inflammatory stimuli. In the context of neurodegenerative diseases, overactivation of p38α MAPK in both neurons and glial cells contributes to neuroinflammation, synaptic dysfunction, and neuronal death.
By inhibiting p38α MAPK, this compound is proposed to mitigate these pathological processes. Downstream effects of p38α MAPK inhibition include the reduced phosphorylation of substrates like MAPK-activated protein kinase 2 (MK2) and subsequent suppression of the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).[1]
Experimental Workflow for In Vivo Pharmacokinetic Study
References
The Therapeutic Potential of MW-150 in Neurologic Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MW-150 (also known as MW01-18-150SRM) is a novel, orally active, and central nervous system (CNS) penetrant small molecule that selectively inhibits the p38α mitogen-activated protein kinase (MAPK). Dysregulation of the p38α MAPK signaling pathway is a key component in the neuroinflammatory processes that drive the pathogenesis of various neurologic disorders, including Alzheimer's disease (AD) and traumatic brain injury (TBI). By attenuating the production of pro-inflammatory cytokines and modulating downstream cellular processes, this compound demonstrates significant therapeutic potential in preclinical models. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and key signaling and experimental workflow diagrams to support further research and development.
Introduction
Neuroinflammation, characterized by the activation of glial cells and the subsequent release of inflammatory mediators, is a critical factor in the onset and progression of a wide range of debilitating neurologic disorders. The p38α MAPK signaling cascade has been identified as a pivotal regulator of this inflammatory response. This compound is a potent and selective inhibitor of p38α MAPK, offering a targeted therapeutic approach to mitigate neuroinflammation and its detrimental consequences on neuronal function and survival.[1][2][3] Preclinical studies have shown that this compound can cross the blood-brain barrier and exert neuroprotective effects, making it a promising candidate for clinical development.[4]
Mechanism of Action
This compound exerts its therapeutic effects by specifically targeting and inhibiting the activity of p38α MAPK.[1][5] This kinase is a central node in a signaling cascade that is activated by various cellular stressors and inflammatory stimuli, such as amyloid-β oligomers, glutamate, and pro-inflammatory cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α).[3][4][6]
Upon activation, p38α MAPK phosphorylates and activates a range of downstream substrates, including other kinases like MAPK-activated protein kinase 2 (MK2) and transcription factors.[4][6] This leads to the increased production and release of pro-inflammatory cytokines, contributing to a cycle of neuroinflammation and neuronal damage.[4][6] this compound, by inhibiting p38α MAPK, effectively disrupts this cascade, leading to a reduction in the production of key inflammatory mediators and a downstream attenuation of neurotoxic processes.[1][4]
References
- 1. Neurokine Therapeutics | Alzheimer's Drug Discovery Foundation [alzdiscovery.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Functions of p38 MAP Kinases in the Central Nervous System [frontiersin.org]
- 4. The Role of p38 MAPK and Its Substrates in Neuronal Plasticity and Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS - PMC [pmc.ncbi.nlm.nih.gov]
The Selectivity Profile of Mw-150: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the selectivity profile of Mw-150 (also known as MW01-18-150SRM), a novel, central nervous system (CNS) penetrant, isoform-selective inhibitor of p38α mitogen-activated protein kinase (MAPK). This compound has demonstrated potential as a therapeutic agent for neuroinflammatory and neurodegenerative disorders. This document summarizes the quantitative data on its kinase selectivity, details the experimental protocols used for its characterization, and visualizes the relevant biological pathways and experimental workflows.
Core Selectivity and Potency
This compound is a potent inhibitor of p38α MAPK with a Ki of 101 nM.[1] Its mechanism of action involves the direct inhibition of the p38α MAPK enzyme, which in turn blocks the phosphorylation of downstream substrates such as MAPK-activated protein kinase 2 (MK2) and reduces the production of pro-inflammatory cytokines like interleukin-1β (IL-1β) in activated glial cells.[1]
Data Presentation: Quantitative Selectivity and Cellular Activity
The following tables summarize the key quantitative data regarding the selectivity and cellular activity of this compound.
| Target | Ki (nM) | Selectivity vs. p38α |
| p38α MAPK | 101 | - |
| p38β MAPK | >1000 | >10-fold |
| p38γ MAPK | >1000 | >10-fold |
| p38δ MAPK | >1000 | >10-fold |
| NLK | ~600 | ~6-fold |
| Cellular Assay | Cell Type | IC50 (nM) |
| Inhibition of MK2 Phosphorylation | Activated Glia | 332 |
| Inhibition of IL-1β Production | Activated Glia | 936 |
Signaling Pathway and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Caption: p38α MAPK signaling pathway and the inhibitory action of this compound.
Caption: General workflow for in vitro kinase selectivity profiling.
Caption: Workflow for assessing this compound activity in glial cells.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol is a generalized procedure for determining the inhibitory activity of this compound against a panel of protein kinases.
1. Reagents and Materials:
-
Purified recombinant human kinases
-
This compound stock solution (in DMSO)
-
Kinase-specific peptide substrates
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit from Promega)
-
384-well assay plates
2. Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer containing a low percentage of DMSO (e.g., final concentration of 1%).
-
In a 384-well plate, add 1 µL of the diluted this compound or vehicle (DMSO control).
-
Add 2 µL of the respective purified kinase to each well.
-
Prepare a substrate/ATP mixture in kinase assay buffer. The ATP concentration should be at or near the Km for each specific kinase to accurately determine the Ki.
-
Add 2 µL of the substrate/ATP mixture to initiate the kinase reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
To stop the reaction and detect the amount of ADP produced, add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent and incubate for a further 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control and determine the Ki or IC50 values by fitting the data to a dose-response curve.
Inhibition of MK2 Phosphorylation in Activated Glia
This cell-based assay measures the ability of this compound to inhibit the downstream signaling of p38α MAPK.
1. Reagents and Materials:
-
Primary glial cell cultures or a suitable glial cell line
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-MK2 (Thr334) and anti-total-MK2
-
HRP-conjugated secondary antibody
-
Western blot reagents and equipment
2. Procedure:
-
Plate glial cells in multi-well plates and culture until they reach the desired confluency.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 30-60 minutes to activate the p38α MAPK pathway.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-MK2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe with an antibody against total MK2 for normalization.
-
Quantify the band intensities and calculate the IC50 value for the inhibition of MK2 phosphorylation.
Inhibition of IL-1β Production in Activated Glia
This assay quantifies the effect of this compound on the production of the pro-inflammatory cytokine IL-1β.
1. Reagents and Materials:
-
Primary glial cell cultures or a suitable glial cell line
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS)
-
IL-1β ELISA kit
-
Cell culture medium and supplements
2. Procedure:
-
Plate glial cells in multi-well plates.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-24 hours to induce cytokine production.
-
Collect the cell culture supernatant.
-
Quantify the concentration of IL-1β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Determine the IC50 value for the inhibition of IL-1β production by fitting the data to a dose-response curve.
Conclusion
This compound is a highly selective inhibitor of p38α MAPK with potent activity in cellular models of neuroinflammation. Its selectivity profile, particularly its high selectivity against other p38 MAPK isoforms, makes it a valuable tool for studying the specific roles of p38α in health and disease. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the properties of this compound and similar compounds in the context of drug discovery for neurological disorders.
References
Mw-150: A Novel p38α MAPK Inhibitor for Alzheimer's Disease - A Technical Overview of Early-Stage Clinical and Preclinical Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mw-150 (also known as MW01-18-150SRM) is a novel, orally bioavailable, and brain-penetrant small molecule inhibitor of p38 alpha mitogen-activated protein kinase (p38α MAPK). Developed by Neurokine Therapeutics, this compound represents a promising therapeutic candidate for neurodegenerative disorders, particularly Alzheimer's disease. This document provides a technical guide to the early-stage clinical and preclinical data available for this compound, focusing on its mechanism of action, preclinical efficacy, and the design of its clinical trials. While specific quantitative data from the Phase 1 clinical trial are not publicly available, this guide summarizes the key findings and protocols that underscore the progression of this compound to Phase 2 clinical development.
Mechanism of Action: Targeting the Neuroinflammation-Synaptic Dysfunction Axis
This compound is designed to address the underlying neuroinflammatory processes and synaptic dysfunction that are increasingly recognized as key drivers of Alzheimer's disease pathology. The activation of p38α MAPK in both neurons and glial cells is implicated in the production of pro-inflammatory cytokines and neuronal dysfunction, creating a detrimental cycle that contributes to disease progression[1]. By selectively inhibiting p38α MAPK, this compound aims to modulate this neuroinflammation-synaptic dysfunction axis, offering a novel therapeutic approach distinct from the primary focus on amyloid-beta pathways[2]. Preclinical evidence suggests that this mechanism can lead to the rescue of neuronal function.
Signaling Pathway of p38α MAPK Inhibition
Caption: this compound inhibits the p38α MAPK signaling pathway.
Preclinical Efficacy
This compound has demonstrated efficacy in preclinical animal models, highlighting its potential to mitigate cognitive deficits and neuropathological features associated with Alzheimer's disease.
Experimental Protocol: Mouse Model of Mixed Amyloid and Vascular Pathologies
A study utilized a 5xFAD amyloid-overexpressing mouse model subjected to an 8-week diet to induce hyperhomocysteinemia, a model for small vessel disease. During this period, mice were treated with this compound. The study involved behavioral, neuroimaging, electrophysiological, and biochemical/immunohistochemical analyses to assess the therapeutic effects of this compound[3][4].
Quantitative Data from Preclinical Studies
| Endpoint | Model | Treatment | Outcome | Reference |
| Behavioral Impairment | 5xFAD Mouse Model with Hyperhomocysteinemia | This compound (0.5 mg/kg) | Reduced behavioral impairment in the Morris Water Maze test of hippocampal-dependent spatial learning. The 2.5 mg/kg dose did not show the same rescue effect. | [3] |
| Synaptic Loss | 5xFAD Mouse Model with Hyperhomocysteinemia | This compound | Attenuation of synaptic loss . | [3] |
| Tau Phosphorylation | 5xFAD Mouse Model with Hyperhomocysteinemia | This compound | Reduction in tau phosphorylation . | [3] |
| Amyloid, Vascular, and Neuroinflammatory Endpoints | 5xFAD Mouse Model with Hyperhomocysteinemia | This compound | No observed effect on the measured amyloid, vascular, or neuroinflammatory endpoints, suggesting a primary effect on neuronal function. | [3] |
Early-Stage Clinical Development
This compound has completed Phase 1 clinical studies and is positioned as "Phase 2 ready"[2]. While detailed quantitative results from the Phase 1 trial in healthy volunteers are not publicly available, the progression to Phase 2a indicates a favorable safety and tolerability profile.
Phase 2a Clinical Trial Design (SKI-AD Trial)
A Phase 2a randomized, double-blind, placebo-controlled study is planned to evaluate this compound in patients with mild-to-moderate Alzheimer's disease[2][5].
-
Objective : To investigate the safety, tolerability, pharmacokinetics, and effects on cognitive performance and blood biomarkers of this compound.
-
Patient Population : 24 patients with mild-to-moderate Alzheimer's disease.
-
Randomization : 3:1 ratio of this compound to placebo.
-
Treatment Arms :
-
Duration : 84 days of treatment with a subsequent 4-week follow-up period[5].
-
Key Assessments : Safety, pharmacokinetics, and monitoring of response biomarkers[2].
Caption: Workflow for the Phase 2a clinical trial of this compound.
Conclusion
This compound is a promising, novel p38α MAPK inhibitor with a mechanism of action that targets the critical interplay between neuroinflammation and synaptic dysfunction in Alzheimer's disease. Preclinical studies have demonstrated its potential to ameliorate cognitive deficits and key neuropathological features. Having successfully completed Phase 1 safety trials, this compound is advancing to Phase 2a clinical studies to evaluate its efficacy in patients with mild-to-moderate Alzheimer's disease. The outcomes of this trial will be crucial in determining the future therapeutic role of this compound in this challenging neurodegenerative condition.
References
- 1. Management/Inventors - NEUROKINE THERAPEUTICS [neurokinetp.com]
- 2. RePORT ⟩ RePORTER [reporter.nih.gov]
- 3. A small molecule p38α MAPK inhibitor, MW150, attenuates behavioral deficits and neuronal dysfunction in a mouse model of mixed amyloid and vascular pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholars.northwestern.edu [scholars.northwestern.edu]
- 5. MW150 for Alzheimer's Disease · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
Methodological & Application
Application Notes and Protocols for MW-150 in Cognitive Function Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration protocols for MW-150 (MW01-18-150SRM), a selective, orally active, and central nervous system (CNS) penetrant inhibitor of p38α mitogen-activated protein kinase (MAPK). The protocols are intended for preclinical and clinical research focused on evaluating the efficacy of this compound in improving cognitive function, particularly in the context of neurodegenerative diseases such as Alzheimer's disease.
Mechanism of Action
This compound is a novel therapeutic candidate that targets the dysregulation of brain inflammation and synaptic dysfunction, which are common features in the progression of various CNS disorders.[1][2] Its primary mechanism of action is the selective inhibition of p38α MAPK, a key serine/threonine protein kinase involved in stress-activated signaling pathways.[1][3] In neurodegenerative conditions, the p38α MAPK pathway is over-activated in both glial cells and neurons.[4][5] This overactivation contributes to a feedback loop of neuroinflammation and synaptic dysfunction.[1] this compound attenuates this by reducing the production of pro-inflammatory cytokines, such as IL-1β, from activated glia and modulating pathological processes within neurons, including tau phosphorylation and synaptic protein loss.[6][7][8]
Signaling Pathway of this compound
The diagram below illustrates the proposed signaling pathway through which this compound exerts its therapeutic effects.
References
- 1. A Selective and Brain Penetrant p38αMAPK Inhibitor Candidate for Neurologic and Neuropsychiatric Disorders That Attenuates Neuroinflammation and Cognitive Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. $2.8 Million Grant Will Fund Preclinical Study of New Dementia Treatment | UK College of Medicine [medicine.uky.edu]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. RePORT ⟩ RePORTER [reporter.nih.gov]
- 5. Targeting human central nervous system protein kinases: An isoform selective p38αMAPK inhibitor that attenuates disease progression in Alzheimer's disease mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. p38α Mitogen-Activated Protein Kinase—An Emerging Drug Target for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A small molecule p38α MAPK inhibitor, MW150, attenuates behavioral deficits and neuronal dysfunction in a mouse model of mixed amyloid and vascular pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
MW-150 Treatment Paradigm for Chronic Neurodegenerative Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MW-150 is a novel, CNS-penetrant, small molecule inhibitor of p38 alpha mitogen-activated protein kinase (p38α MAPK) that has demonstrated significant therapeutic potential in preclinical models of chronic neurodegenerative diseases, including Alzheimer's disease.[1][2] Dysregulation of p38α MAPK signaling is implicated in neuroinflammatory processes and synaptic dysfunction, key pathological features of neurodegeneration.[3] this compound offers a targeted approach to mitigate these effects, showing promise in improving cognitive function and attenuating neuronal damage.[2][4] This document provides detailed application notes and protocols for the use of this compound in chronic neurodegenerative models, aimed at facilitating further research and development.
Mechanism of Action
This compound is a selective, orally active inhibitor of p38α MAPK with a Ki of 101 nM.[1] It functions by blocking the phosphorylation of downstream substrates, such as MAPK-activated protein kinase 2 (MK2), thereby attenuating the production of pro-inflammatory cytokines like IL-1β.[1] The inhibition of this signaling cascade has been shown to rescue synaptic plasticity and reduce tau phosphorylation, contributing to the amelioration of behavioral deficits observed in animal models.[2][3]
Signaling Pathway Diagram
Caption: this compound inhibits p38α MAPK signaling.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| Ki (p38α MAPK) | 101 nM | [1] |
| IC50 (MK2 phosphorylation) | 332 nM | [1] |
| IC50 (IL-1β production) | 936 nM | [1] |
Table 2: Preclinical Efficacy of this compound in Alzheimer's Disease Models
| Animal Model | Treatment Paradigm | Key Findings | Reference |
| APP/PS1 Transgenic Mice | 2.5 mg/kg, oral daily for 3-4 months | Improved performance in Radial Arm Water Maze and Contextual Fear Conditioning. | [1] |
| APP NLh /NLh × PS P264L /P264L Knock-in Mice | 2.5 mg/kg, i.p. daily for 14 days | Radial Arm Water Maze behavior indistinguishable from Wild Type mice. | [1] |
| 5xFAD Mice with Hyperhomocysteinemia | 0.5 mg/kg, i.p. 3x per week for 8 weeks | Reduced behavioral impairment in Morris Water Maze, attenuated synaptic loss, and reduced tau phosphorylation. | [2][3] |
Experimental Protocols
Detailed methodologies for key experiments cited in this compound research are provided below.
Preclinical Treatment Workflow
References
Application Notes and Protocols for Mw-150 In Vitro Kinase Assay
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Mw-150, a selective inhibitor of p38α mitogen-activated protein kinase (MAPK), in in vitro kinase assays.
Introduction
This compound is a potent, selective, and central nervous system (CNS) penetrant small molecule inhibitor of p38α MAPK.[1][2][3][4][5] The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and stress, playing a significant role in various diseases, including neurodegenerative disorders. This compound exerts its inhibitory effect on p38α MAPK, thereby blocking the phosphorylation of downstream substrates such as MAPK-activated protein kinase 2 (MK2) and subsequently reducing the production of pro-inflammatory cytokines like interleukin-1 beta (IL-1β).[1][2][4] This document outlines the protocol for an in vitro kinase assay to characterize the inhibitory activity of this compound against p38α MAPK.
Data Presentation
The inhibitory activity of this compound against p38α MAPK and its downstream effects have been quantified and are summarized in the table below.
| Parameter | Target/Effect | Value | Reference |
| Kᵢ | p38α MAPK | 101 nM | [1][2][3][4] |
| IC₅₀ | MK2 Phosphorylation | 332 nM | [1][4] |
| IC₅₀ | IL-1β Production | 936 nM | [1][4] |
Signaling Pathway
The following diagram illustrates the simplified p38α MAPK signaling pathway and the point of inhibition by this compound. External stimuli, such as stress or cytokines, activate upstream kinases that phosphorylate and activate p38α MAPK. Activated p38α MAPK, in turn, phosphorylates downstream targets, including MK2, leading to the production of inflammatory cytokines like IL-1β. This compound directly inhibits the kinase activity of p38α MAPK, thus blocking this inflammatory cascade.
Caption: p38α MAPK signaling pathway and inhibition by this compound.
Experimental Protocols
This section provides a detailed methodology for an in vitro kinase assay to determine the inhibitory potential of this compound on p38α MAPK activity. The protocol is based on a generic kinase assay format and should be optimized for specific laboratory conditions and reagent sources.
Materials and Reagents
-
Enzyme: Recombinant human p38α MAPK (active)
-
Substrate: Recombinant human MK2 (inactive) or a synthetic peptide substrate for p38α MAPK.
-
Inhibitor: this compound
-
ATP: Adenosine 5'-triphosphate
-
Assay Buffer: (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Detection Reagent: (e.g., ADP-Glo™ Kinase Assay, LanthaScreen™, Z'-LYTE™ Kinase Assay)[6][7][8]
-
Microplates: 96-well or 384-well white opaque plates suitable for luminescence or fluorescence detection.
-
Plate Reader: Capable of measuring luminescence or fluorescence.
Experimental Workflow
The following diagram outlines the key steps of the in vitro kinase assay protocol.
Caption: In vitro kinase assay experimental workflow.
Detailed Protocol
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in assay buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare solutions of recombinant p38α MAPK and its substrate (e.g., MK2) in assay buffer.
-
Prepare the ATP solution in assay buffer at a concentration close to the Kₘ for p38α MAPK.
-
-
Assay Procedure:
-
Add 5 µL of the serially diluted this compound or vehicle control (DMSO in assay buffer) to the wells of a microplate.
-
Add 10 µL of the p38α MAPK solution to each well.
-
Incubate the plate for 15-30 minutes at room temperature to allow for inhibitor binding to the enzyme.
-
Initiate the kinase reaction by adding 10 µL of the ATP/substrate mixture to each well.
-
Incubate the plate at 30°C for the desired reaction time (e.g., 60 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
Stop the reaction and detect the remaining ATP (an indicator of kinase activity) by adding the detection reagent according to the manufacturer's instructions (e.g., ADP-Glo™).
-
Incubate the plate at room temperature for the time specified by the detection reagent manufacturer to allow the signal to develop.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
-
Data Analysis:
-
The kinase activity can be calculated based on the signal generated. A lower signal (in the case of ADP-Glo™) indicates higher kinase activity (more ATP consumed).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
-
Conclusion
This document provides a framework for conducting an in vitro kinase assay to evaluate the inhibitory activity of this compound against p38α MAPK. The provided protocol and background information will aid researchers in the fields of drug discovery and cell signaling in characterizing the effects of this and other kinase inhibitors. Adherence to good laboratory practices and optimization of the assay conditions are crucial for obtaining reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | Autophagy | p38 MAPK | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MW150 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Biochemical Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 8. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for Mw-150, a p38α MAPK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mw-150 is a potent, selective, and orally active inhibitor of p38α mitogen-activated protein kinase (MAPK) with a Ki of 101 nM.[1][2] As a central nervous system (CNS) penetrant compound, this compound holds significant promise for research in neuroinflammation and neurodegenerative diseases.[1][2] It functions by inhibiting the phosphorylation of downstream targets like MK2 and blocking the production of pro-inflammatory cytokines such as IL-1β in activated glia.[1] This document provides detailed protocols for the dissolution, preparation, and experimental use of this compound, along with a summary of its key characteristics to facilitate its application in preclinical research.
Physicochemical Properties and Solubility
This compound is a solid compound that requires careful dissolution to ensure its stability and efficacy in experimental settings. The following table summarizes its known solubility and storage recommendations.
| Parameter | Value/Recommendation | Source(s) |
| Molecular Weight | 381.45 g/mol | N/A |
| Appearance | Solid | [1] |
| Solubility in DMSO | 40 mg/mL (104.86 mM) | [1] |
| Storage of Powder | -20°C for up to 3 years | [1] |
| Storage of Stock Solution (in DMSO) | -80°C for up to 2 years; -20°C for up to 1 year | [1] |
Note: The use of newly opened, hygroscopic DMSO is recommended for optimal solubility. Ultrasonic treatment may be necessary to fully dissolve the compound.
Mechanism of Action: p38α MAPK Signaling Pathway
This compound exerts its effects by selectively inhibiting the p38α MAPK signaling pathway. This pathway is a critical regulator of cellular responses to stress and inflammation. Upon activation by various extracellular stimuli, a cascade of phosphorylation events leads to the activation of p3p8α MAPK. Activated p38α MAPK, in turn, phosphorylates a variety of downstream substrates, including other kinases and transcription factors, leading to the production of pro-inflammatory cytokines and other cellular responses. This compound's inhibition of p38α MAPK effectively dampens this inflammatory cascade.
Caption: The p38α MAPK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO based on the molecular weight of 381.45 g/mol ).
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use an ultrasonic bath for a short period to aid dissolution.[1]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).[1]
Preparation of Working Solutions for Cell-Based Assays
Materials:
-
This compound stock solution (in DMSO)
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
Protocol:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
It is crucial to maintain the final concentration of DMSO in the cell culture medium at a low, non-toxic level, typically below 0.1%. To achieve this, a multi-step dilution is recommended. For example, to prepare a 10 µM working solution from a 10 mM stock:
-
First, dilute the 10 mM stock 1:100 in cell culture medium to create a 100 µM intermediate solution.
-
Then, dilute the 100 µM intermediate solution 1:10 in the final volume of cell culture medium to be added to the cells.
-
-
Always include a vehicle control in your experiments, which consists of cell culture medium with the same final concentration of DMSO as the highest concentration of this compound used.
-
Prepare fresh working solutions for each experiment to ensure stability and activity.
Preparation of Dosing Solutions for In Vivo Studies
This compound is orally bioavailable and can also be administered via intraperitoneal (IP) injection.[1][2] The choice of vehicle is critical for ensuring the solubility and stability of the compound for in vivo administration.
3.3.1. Vehicle for Oral Administration
A common vehicle for oral administration of hydrophobic compounds in mice is a formulation containing DMSO, PEG300, Tween-80, and saline.
Materials:
-
This compound stock solution (e.g., 30 mg/mL in DMSO)
-
PEG300
-
Tween-80
-
Sterile saline (0.9% NaCl)
Protocol (Example for a 3 mg/mL solution): [1]
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of a 30 mg/mL this compound stock solution in DMSO and mix thoroughly.[1]
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.[1]
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.[1]
-
Mix the final solution thoroughly before administration. This formulation should yield a clear solution.[1]
3.3.2. Vehicle for Intraperitoneal (IP) Injection
For IP injections, a vehicle containing DMSO and corn oil can be utilized.
Materials:
-
This compound stock solution (e.g., 30 mg/mL in DMSO)
-
Corn oil
Protocol (Example for a 3 mg/mL solution): [1]
-
In a sterile tube, add 900 µL of corn oil.[1]
-
Add 100 µL of a 30 mg/mL this compound stock solution in DMSO.[1]
-
Mix the solution thoroughly by vortexing to ensure a uniform suspension. This protocol may not be suitable for continuous dosing periods exceeding half a month.[1]
Important Considerations for In Vivo Studies:
-
Always prepare fresh dosing solutions on the day of administration.
-
Administer a vehicle-only control to a separate group of animals.
-
The final concentration of DMSO should be kept as low as possible to minimize potential toxicity.
-
The appropriate dosage and administration frequency should be determined based on the specific animal model and experimental design. A previously reported effective oral dose in mice is 2.5 mg/kg daily.[1]
Experimental Workflow
The following diagram illustrates a general workflow for the preparation and use of this compound in both in vitro and in vivo experiments.
Caption: General workflow for preparing and using this compound in experiments.
Safety and Handling
Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion
This compound is a valuable research tool for investigating the role of p38α MAPK in various physiological and pathological processes, particularly within the central nervous system. Proper dissolution and preparation of this compound are essential for obtaining reliable and reproducible experimental results. The protocols and information provided in this document are intended to serve as a comprehensive guide for researchers utilizing this compound in their studies.
References
Application Notes: Western Blot Analysis of p-p38 MAPK Following Mw-150 Treatment
Introduction
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1] The activation of p38 involves a cascade where upstream kinases (MAPKKs), such as MKK3 and MKK6, dually phosphorylate p38 on threonine (Thr180) and tyrosine (Tyr182) residues.[2] This phosphorylation event (resulting in p-p38) activates the kinase, which in turn phosphorylates various downstream targets, including transcription factors and other kinases, to mediate inflammation, apoptosis, cell differentiation, and cell-cycle regulation.[3][4]
Mw-150 is a potent, selective, and orally active inhibitor of the p38α MAPK isoform with a Ki (inhibitor constant) of 101 nM.[5] By targeting p38α, this compound effectively blocks the phosphorylation of its downstream substrates, making it a valuable tool for studying the p38 signaling pathway and a potential therapeutic agent for disorders involving neuroinflammation.[5][6] Western blotting is a fundamental technique to verify the inhibitory action of this compound by quantifying the reduction in phosphorylated p38 (p-p38) levels in cells or tissues.
p38 MAPK Signaling Pathway and this compound Inhibition
External stimuli such as environmental stress or inflammatory cytokines trigger a phosphorylation cascade.[7] This cascade begins with a MAPKKK activating a MAPKK (MKK3/6), which then phosphorylates and activates p38 MAPK.[8] Activated p-p38 phosphorylates downstream substrates to elicit a cellular response. This compound exerts its inhibitory effect by binding to p38α MAPK and preventing its kinase activity.
Figure 1. p38 MAPK signaling cascade and point of inhibition by this compound.
Experimental Protocol: Western Blot for p-p38
This protocol details the steps to assess the efficacy of this compound in reducing p38 phosphorylation in a cell culture model.
Experimental Workflow
The overall process involves treating cultured cells with a p38 activator (e.g., Anisomycin, UV) in the presence or absence of this compound, followed by protein extraction, quantification, and immunoblotting to detect p-p38 and total p38 levels.
Figure 2. Step-by-step workflow for Western blot analysis of p-p38.
I. Materials and Reagents
-
Cell Line: Appropriate cell line responsive to p38 activation (e.g., HeLa, NIH/3T3, C6).
-
Culture Medium: As recommended for the specific cell line (e.g., DMEM).
-
This compound: Stock solution in DMSO.
-
p38 Activator: Anisomycin, UV radiation, TNF-α, or Lipopolysaccharide (LPS).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Acrylamide solutions, SDS-PAGE buffers, protein ladder.
-
Transfer: PVDF membrane, transfer buffer.
-
Antibodies:
-
Primary: Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182) antibody.
-
Primary: Rabbit or mouse anti-total p38 MAPK antibody.
-
Secondary: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
-
Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20).[9][10]
-
Wash Buffer: TBST.
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
II. Cell Culture and Treatment
-
Seed cells in appropriate culture plates (e.g., 6-well plates) and grow to 80-90% confluency.[11]
-
Pre-treat cells with desired concentrations of this compound (or vehicle control, e.g., 0.1% DMSO) for 1 hour.
-
Induce p38 activation by adding a stimulus (e.g., 10 µg/mL Anisomycin for 30 minutes) or exposing to UV radiation. Include an untreated control group.
-
Experimental Groups:
-
Control (Vehicle only)
-
Stimulus only
-
Stimulus + this compound (various concentrations)
-
III. Protein Extraction and Quantification
-
After treatment, place plates on ice and wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer (containing protease and phosphatase inhibitors) to each well.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[9]
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each sample using a BCA assay.[9]
IV. SDS-PAGE and Western Blotting
-
Normalize protein samples to the same concentration (e.g., 20-30 µg per lane) with lysis buffer and Laemmli sample buffer.[12]
-
Boil samples at 95°C for 5 minutes.
-
Load samples onto a 10% or 12% SDS-PAGE gel and run until the dye front reaches the bottom.[12]
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[9]
-
Incubate the membrane with primary anti-p-p38 antibody (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[9]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Apply ECL detection reagent and capture the chemiluminescent signal using an imaging system.
V. Stripping and Re-probing for Total p38
-
To normalize for protein loading, the same membrane can be stripped and re-probed for total p38 or a housekeeping protein.
-
Incubate the membrane in a mild stripping buffer.
-
Wash thoroughly and re-block the membrane.
-
Repeat the immunoblotting process starting from Step 6 (above) using the anti-total p38 antibody.
VI. Data Analysis and Presentation
-
Quantify the band intensity for both p-p38 and total p38 using densitometry software (e.g., ImageJ).[2]
-
Normalize the p-p38 signal to the total p38 signal for each sample to determine the relative level of phosphorylation.
-
Present the data in a table and/or bar graph to compare the effects of different treatment conditions.
Data Presentation
Quantitative data from densitometric analysis should be summarized for clear comparison.
Table 1: Densitometric Analysis of p-p38 Levels After this compound Treatment
| Treatment Group | p-p38 Intensity (Arbitrary Units) | Total p38 Intensity (Arbitrary Units) | Normalized Ratio (p-p38 / Total p38) | % Inhibition of Phosphorylation |
| Control (Vehicle) | 150 | 10,000 | 0.015 | N/A |
| Stimulus (Anisomycin) | 1,800 | 10,200 | 0.176 | 0% |
| Stimulus + this compound (100 nM) | 950 | 9,900 | 0.096 | 45.5% |
| Stimulus + this compound (300 nM) | 400 | 10,100 | 0.040 | 77.3% |
| Stimulus + this compound (1 µM) | 180 | 10,000 | 0.018 | 89.8% |
Note: The data shown are for illustrative purposes only.
References
- 1. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 2. The p38 Mitogen-Activated Protein kinase pathway is involved in the regulation of Heme Oxygenase-1 by acidic extracellular pH in aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A Selective and Brain Penetrant p38αMAPK Inhibitor Candidate for Neurologic and Neuropsychiatric Disorders That Attenuates Neuroinflammation and Cognitive Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Western blot analysis of p-p38MAPK and p38MAPK [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. Cell Culture Methods. [bio-protocol.org]
- 12. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Staining of Neuroinflammation Markers
These application notes provide detailed protocols and supporting information for the immunohistochemical (IHC) detection of key neuroinflammation markers in brain tissue. While the initial request specified a molecular weight of 150 kDa (Mw-150), prominent and well-established markers for neuroinflammation, such as Ionized calcium-binding adapter molecule 1 (Iba1) and Glial Fibrillary Acidic Protein (GFAP), have different molecular weights. This document will focus on the protocols for these widely used markers to provide practical and reliable methods for researchers, scientists, and drug development professionals.
Introduction to Neuroinflammation Markers
Neuroinflammation is a critical process in the central nervous system (CNS) response to injury, infection, and disease.[1][2][3] It involves the activation of glial cells, primarily microglia and astrocytes, which release a variety of inflammatory mediators.[3] Immunohistochemistry is a powerful technique to visualize the distribution and abundance of specific proteins within the cellular context of tissues, making it an invaluable tool for studying neuroinflammation.[4][5]
-
Iba1 (Ionized calcium-binding adapter molecule 1): A 17 kDa protein specifically expressed in microglia, the resident immune cells of the brain.[6][7] Iba1 is upregulated upon microglial activation, making it an excellent marker for assessing microgliosis, a hallmark of neuroinflammation.[6][7]
-
GFAP (Glial Fibrillary Acidic Protein): A ~50 kDa intermediate filament protein predominantly found in astrocytes.[8] In response to CNS injury or disease, astrocytes become reactive, a process known as astrogliosis, which is characterized by increased GFAP expression.[9]
Quantitative Data Summary
The following tables provide a summary of typical experimental parameters for IHC staining of Iba1 and GFAP. These values should be considered as a starting point, and optimization may be necessary for specific experimental conditions.
Table 1: Iba1 Immunohistochemistry Parameters
| Parameter | Frozen Sections | Paraffin-Embedded Sections |
| Tissue Preparation | Perfusion with 4% PFA, cryoprotection in sucrose, sectioning at 20-50 µm.[10] | Fixation in 10% neutral buffered formalin, paraffin embedding, sectioning at 5-8 µm.[9] |
| Antigen Retrieval | Optional: 1% Sodium Borohydride for 3 min if high background.[6][7] | Heat-Induced Epitope Retrieval (HIER) with Citrate Buffer (pH 6.0) or Tris-EDTA (pH 9.0).[10][11] |
| Blocking | 1-3% Normal Goat Serum (NGS) in PBS with 0.3-0.5% Triton X-100 for 1-2 hours at RT.[6][10] | 10% Normal Horse Serum for 30 minutes.[11] |
| Primary Antibody | Rabbit anti-Iba1 (Wako) | Rabbit anti-Iba1 |
| Primary Antibody Dilution | 1:500 - 1:1000 in blocking solution.[6][10] | 1:500 - 1:1000 |
| Incubation | Overnight to 48 hours at 4°C.[6][10] | Overnight at 4°C. |
| Secondary Antibody | Goat anti-rabbit (Alexa Fluor or Biotinylated). | Goat anti-rabbit (Biotinylated). |
| Secondary Antibody Dilution | 1:500 - 1:1000.[6][10] | 1:200 - 1:500.[6] |
| Detection | Fluorescence microscopy or DAB with ABC kit.[6][7] | DAB with ABC kit.[9] |
Table 2: GFAP Immunohistochemistry Parameters
| Parameter | Frozen Sections | Paraffin-Embedded Sections |
| Tissue Preparation | Perfusion with 4% PFA, cryoprotection in sucrose, sectioning at 20-50 µm. | Fixation in 10% neutral buffered formalin, paraffin embedding, sectioning at 5 µm.[9] |
| Antigen Retrieval | Not typically required. | HIER with Citrate Buffer (pH 6.0) or Tris-EDTA (pH 9.0) for 5-14 minutes.[11][12][13] |
| Blocking | 1-3% Normal Goat Serum (NGS) in PBS with 0.3% Triton X-100 for 1 hour. | 5-10% Normal Serum for 30 minutes.[9][11] |
| Primary Antibody | Rabbit or Mouse anti-GFAP | Rabbit or Mouse anti-GFAP |
| Primary Antibody Dilution | 1:500 - 1:1000 | 1:500 - 1:1000[13] |
| Incubation | Overnight at 4°C. | 18 hours at 4°C.[9] |
| Secondary Antibody | Goat anti-rabbit/mouse (Alexa Fluor or Biotinylated). | Biotinylated secondary antibody (1:200).[9] |
| Detection | Fluorescence microscopy or DAB with ABC kit. | DAB with ABC kit.[9] |
Experimental Protocols
Protocol 1: Fluorescent Immunohistochemistry for Iba1 in Frozen Brain Sections
This protocol is adapted from standard procedures for fluorescent labeling of microglia in frozen rodent brain sections.[4][10]
Materials:
-
4% Paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS)
-
30% Sucrose in PBS
-
Optimal Cutting Temperature (OCT) compound
-
PBS
-
Triton X-100
-
Normal Goat Serum (NGS)
-
Primary antibody: Rabbit anti-Iba1
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
Tissue Preparation:
-
Perfuse the animal with ice-cold PBS followed by 4% PFA.
-
Dissect the brain and post-fix in 4% PFA for 24 hours at 4°C.
-
Cryoprotect the brain by incubating in 30% sucrose in PBS at 4°C until it sinks.
-
Embed the brain in OCT compound and freeze.
-
Cut 30-50 µm thick sections on a cryostat and mount on charged slides.
-
-
Staining:
-
Wash sections three times for 5 minutes each in PBS.
-
Permeabilize by incubating in 0.3% Triton X-100 in PBS for 15 minutes.
-
Wash three times for 5 minutes each in PBS.
-
Block non-specific binding by incubating in 3% NGS in PBS with 0.3% Triton X-100 for 1 hour at room temperature.[6]
-
Incubate sections with rabbit anti-Iba1 primary antibody (diluted 1:1000 in blocking solution) overnight at 4°C in a humidified chamber.[6][10]
-
Wash sections three times for 10 minutes each in PBS.
-
Incubate with fluorescently labeled goat anti-rabbit secondary antibody (diluted 1:500 in blocking solution) for 2 hours at room temperature, protected from light.[6]
-
Wash sections three times for 10 minutes each in PBS, protected from light.
-
Counterstain with DAPI (1 µg/mL in PBS) for 5 minutes to visualize nuclei.
-
Wash twice for 5 minutes each in PBS.
-
Mount coverslips using an aqueous mounting medium.
-
-
Visualization:
-
Image the sections using a fluorescence or confocal microscope with appropriate filters.
-
Protocol 2: Chromogenic Immunohistochemistry for GFAP in Paraffin-Embedded Brain Sections
This protocol outlines the steps for diaminobenzidine (DAB) staining of astrocytes in formalin-fixed, paraffin-embedded (FFPE) tissue.[9][14]
Materials:
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Distilled water
-
Citrate buffer (10 mM, pH 6.0)
-
3% Hydrogen peroxide in methanol
-
PBS
-
Normal Goat Serum (NGS)
-
Primary antibody: Rabbit anti-GFAP
-
Biotinylated goat anti-rabbit secondary antibody
-
Avidin-Biotin Complex (ABC) reagent
-
Diaminobenzidine (DAB) substrate kit
-
Hematoxylin
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene twice for 5 minutes each.
-
Rehydrate through a graded series of ethanol: 100% (twice for 3 minutes), 95% (3 minutes), 70% (3 minutes).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing slides in citrate buffer (pH 6.0) and heating in a steamer or water bath at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature.
-
Rinse in PBS.
-
-
Staining:
-
Quench endogenous peroxidase activity by incubating in 3% hydrogen peroxide in methanol for 15 minutes.[12]
-
Rinse in PBS three times for 5 minutes each.
-
Block non-specific binding with 5% NGS in PBS for 30 minutes.[9]
-
Incubate with rabbit anti-GFAP primary antibody (diluted 1:1000 in blocking solution) overnight at 4°C.
-
Rinse in PBS three times for 5 minutes each.
-
Incubate with biotinylated goat anti-rabbit secondary antibody (diluted 1:200) for 1 hour at room temperature.[9]
-
Rinse in PBS three times for 5 minutes each.
-
Incubate with ABC reagent for 30 minutes at room temperature.[9]
-
Rinse in PBS three times for 5 minutes each.
-
Develop the signal by incubating with DAB substrate until the desired brown color is achieved (typically 1-5 minutes).[15]
-
Rinse in distilled water to stop the reaction.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 30-60 seconds.
-
"Blue" the hematoxylin in running tap water.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount coverslips using a permanent mounting medium.
-
-
Visualization:
-
Image the sections using a bright-field microscope.
-
Signaling Pathways and Experimental Workflows
Neuroinflammation Signaling Pathway
Neuroinflammation is mediated by complex signaling cascades within glial cells. Upon activation by stimuli such as pathogens or cellular debris, microglia and astrocytes initiate intracellular signaling pathways, leading to the production and release of inflammatory mediators.[1]
Caption: Simplified signaling pathway in glial cells leading to neuroinflammation.
Immunohistochemistry Experimental Workflow
The following diagram illustrates the general workflow for both fluorescent and chromogenic immunohistochemistry.
Caption: General experimental workflow for immunohistochemistry.
References
- 1. biosciencepharma.com [biosciencepharma.com]
- 2. Role of Neuroinflammation | Cell Signaling Technology [cellsignal.com]
- 3. Neuroinflammatory Markers: Key Indicators in the Pathology of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Primer for Immunohistochemistry on Cryosectioned Rat Brain Tissue: Example Staining for Microglia and Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How Immunohistochemistry Makes the Invisible Brain Visible? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. onlineacademiccommunity.uvic.ca [onlineacademiccommunity.uvic.ca]
- 7. onlineacademiccommunity.uvic.ca [onlineacademiccommunity.uvic.ca]
- 8. Immunohistochemistry for the detection of neural and inflammatory cells in equine brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 11. researchers.mq.edu.au [researchers.mq.edu.au]
- 12. niehs.nih.gov [niehs.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Frontiers | A novel immunohistochemical protocol for paraffin embedded tissue sections using free-floating techniques [frontiersin.org]
- 15. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Mw-150 solubility issues and best practices.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of MW-150, a selective p38α MAPK inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective, CNS-penetrant, and orally active inhibitor of p38α mitogen-activated protein kinase (MAPK) with a Ki of 101 nM.[1] Its primary mechanism of action is the inhibition of p38α MAPK, which in turn prevents the phosphorylation of downstream substrates like MAPK-activated protein kinase 2 (MK2), playing a role in inflammatory responses.[2]
Q2: What is the general solubility of this compound?
A2: this compound is sparingly soluble in aqueous solutions and requires organic solvents or specialized formulations for dissolution. It is soluble in Dimethyl Sulfoxide (DMSO).[2]
Q3: What is the recommended solvent for preparing stock solutions of this compound?
A3: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous DMSO.[2] It is crucial to use newly opened or properly stored anhydrous DMSO as the solvent is hygroscopic, and water absorption can significantly decrease the solubility of this compound.[2]
Q4: How should I store this compound powder and stock solutions?
A4: this compound powder should be stored at -20°C for long-term stability.[3] Stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C.[2]
Troubleshooting Guide
Q1: I am having difficulty dissolving this compound in DMSO, even at concentrations listed in the datasheet. What can I do?
A1:
-
Verify DMSO Quality: Ensure you are using high-purity, anhydrous DMSO.[2] DMSO is highly hygroscopic and can absorb moisture from the air, which will reduce the solubility of this compound. Use a fresh, unopened bottle or a properly stored anhydrous grade.
-
Use Sonication: Gentle warming in a water bath (up to 37°C) and brief periods of sonication can aid in the dissolution of this compound in DMSO.[2]
-
Vortexing: Vigorous vortexing can also help to break up any small aggregates and facilitate dissolution.
Q2: My this compound solution in DMSO appears to have a precipitate after storage. Is it still usable?
A2: Precipitation upon storage, especially at lower temperatures, can occur. Before use, bring the vial to room temperature and attempt to redissolve the compound by vortexing and gentle sonication. If the precipitate fully redissolves and the solution is clear, it can likely be used. However, if the precipitate does not redissolve, it is recommended to prepare a fresh stock solution. To prevent this, ensure the stock concentration is not above the recommended solubility limit and store in small, single-use aliquots at -80°C.
Q3: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer for my in vitro assay. How can I prevent this?
A3: This is a common issue with compounds that are poorly soluble in water. Here are some strategies to mitigate precipitation:
-
Lower Final DMSO Concentration: While diluting, ensure the final concentration of DMSO in your assay medium is as low as possible, typically below 0.5%, to minimize solvent-induced artifacts and toxicity.[4]
-
Stepwise Dilution: Perform serial dilutions in your aqueous buffer rather than a single large dilution step. This gradual change in solvent composition can sometimes prevent the compound from crashing out of solution.[4]
-
Use of Pluronic F-127 or Tween 80: For cell-based assays, incorporating a low concentration of a non-ionic surfactant like Pluronic F-127 or Tween 80 in the final dilution buffer can help maintain the solubility of this compound.
-
Pre-warm the Aqueous Buffer: Having the aqueous buffer at 37°C before adding the DMSO stock can sometimes improve solubility.
Q4: I need to prepare this compound for in vivo administration, but it's not soluble in saline. What are the recommended formulations?
A4: Direct dissolution in saline is not feasible. For in vivo studies, co-solvent or complexation agent-based formulations are necessary. Two commonly used formulations are:
-
PEG300, Tween 80, and Saline: A mixture of DMSO (from the stock solution), PEG300, Tween 80, and saline can create a clear solution suitable for administration.[5]
-
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD): This modified cyclodextrin can be used to form an inclusion complex with this compound, significantly enhancing its aqueous solubility.[5][6]
Detailed protocols for preparing these formulations are provided in the "Experimental Protocols" section.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent/Formulation | Concentration | Observations | Reference |
| DMSO | 40 mg/mL (104.86 mM) | Requires sonication. Hygroscopic nature of DMSO is a factor. | [2] |
| DMSO (for dihydrochloride dihydrate form) | 20.83 mg/mL (42.47 mM) | [7] | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 3 mg/mL | Clear solution | [2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 3 mg/mL | Clear solution | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator bath
Methodology:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile tube. For example, to prepare 1 mL of a 10 mM solution, use 3.82 mg of this compound (Molecular Weight: 381.44 g/mol ).
-
Add the calculated volume of anhydrous DMSO to the powder.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the tube in a sonicator water bath for 5-10 minute intervals until the solution is clear. Gentle warming to 37°C can be used in conjunction with sonication.
-
Once fully dissolved, aliquot the stock solution into single-use volumes in sterile tubes.
-
Store the aliquots at -80°C.
Protocol 2: Preparation of this compound Formulation for In Vivo Administration using PEG300 and Tween 80
Materials:
-
10 mM this compound stock solution in DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes
Methodology (to prepare 1 mL of a 3 mg/mL solution):
-
Start with a concentrated stock of this compound in DMSO (e.g., 30 mg/mL).
-
In a sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the 30 mg/mL this compound DMSO stock solution and mix thoroughly by vortexing.
-
Add 50 µL of Tween 80 to the mixture and vortex until a homogenous solution is formed.
-
Add 450 µL of sterile saline to the mixture and vortex thoroughly. The final solution should be clear.
-
This formulation results in a vehicle composition of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.
Protocol 3: Preparation of this compound Formulation for In Vivo Administration using SBE-β-CD
Materials:
-
10 mM this compound stock solution in DMSO
-
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes
Methodology (to prepare 1 mL of a 3 mg/mL solution):
-
Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline. This may require gentle warming and stirring to fully dissolve.
-
Start with a concentrated stock of this compound in DMSO (e.g., 30 mg/mL).
-
In a sterile tube, add 900 µL of the 20% SBE-β-CD in saline solution.
-
To the SBE-β-CD solution, add 100 µL of the 30 mg/mL this compound DMSO stock solution.
-
Vortex the mixture thoroughly until a clear solution is obtained.
-
The final formulation consists of 10% DMSO and 90% (20% SBE-β-CD in Saline).
Visualizations
Signaling Pathway
Caption: p38α MAPK Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow: Preparing this compound for In Vivo Dosing
Caption: Workflow for preparing this compound stock and in vivo dosing solutions.
References
Technical Support Center: Mw-150 Long-Term Toxicity Studies
Disclaimer: Mw-150 is a selective, CNS penetrant, and orally active inhibitor of p38α MAPK.[1][2] The information provided here is for research purposes only and is based on preclinical data and general knowledge of kinase inhibitors. It is not intended for clinical use.
I. Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective, orally active, and central nervous system (CNS) penetrant inhibitor of p38α mitogen-activated protein kinase (MAPK).[1][2] Its primary mechanism of action is to block the phosphorylation of downstream substrates of p38α MAPK, such as MK2, thereby modulating inflammatory responses in glial cells.[1]
Q2: What are the primary safety concerns for long-term administration of kinase inhibitors like this compound?
A2: Long-term administration of kinase inhibitors can be associated with a range of adverse effects.[3][4][5] Common concerns include cardiovascular, pulmonary, gastrointestinal, and endocrine toxicities.[3][4][5] Skin disorders, fatigue, and elevated liver enzymes are also frequently observed.[4][6]
Preclinical Development
Q3: What is the recommended duration for preclinical chronic toxicity studies of this compound to support long-term clinical trials?
A3: For small molecules like this compound intended for chronic use, regulatory guidelines generally recommend a 6-month study in rodents and a 9-month study in non-rodents to support late-stage clinical trials.[7] However, for some biotherapeutics, 3-month toxicity studies may be sufficient.[8] The exact duration should be scientifically justified based on the intended clinical use and disease indication.[9]
Q4: What animal species are typically used for long-term toxicity studies of compounds like this compound?
A4: Preclinical toxicology programs for small molecules usually involve studies in two species: one rodent (commonly rats) and one non-rodent (commonly dogs or non-human primates).[10][11] The selection of species is based on how closely their biological pathways align with humans, particularly the expression of the drug's target.[11]
II. Troubleshooting Guides
Unexpected In-Life Observations
Q1: We are observing significant weight loss in our rodent cohort during a 6-month study with this compound. What are the potential causes and what should we do?
A1:
-
Potential Causes:
-
Gastrointestinal Toxicity: Kinase inhibitors can cause diarrhea, which may lead to dehydration and weight loss.[6]
-
Reduced Food Consumption: The compound may be causing malaise or taste aversion.
-
Systemic Toxicity: Effects on major organs could lead to a catabolic state.
-
-
Troubleshooting Steps:
-
Clinical Observations: Increase the frequency of clinical observations to monitor for signs of distress, changes in feces, and food and water intake.
-
Dose Adjustment: Consider a dose reduction or a temporary dosing holiday for the affected animals to assess recovery.
-
Supportive Care: Provide nutritional support and hydration as needed, in consultation with the study veterinarian.
-
Interim Necropsy: If mortality occurs or an animal is euthanized moribund, perform a full necropsy to identify potential target organs of toxicity.
-
Clinical Pathology Findings
Q2: Our 3-month interim blood analysis shows a consistent elevation of liver enzymes (ALT and AST) in the high-dose group. How should we interpret this?
A2:
-
Interpretation: Elevated ALT and AST are common indicators of liver inflammation or damage, a known side effect of some kinase inhibitors.[4][11]
-
Troubleshooting and Follow-up:
-
Confirm the Finding: Re-run the analysis on stored samples to rule out analytical error.
-
Monitor Liver Function: Add additional liver function tests (e.g., bilirubin, alkaline phosphatase) to subsequent blood draws.
-
Histopathology: Pay close attention to the liver during the terminal necropsy. Consider adding special stains to characterize the nature of the liver injury.
-
Dose-Response: Evaluate if the enzyme elevation is dose-dependent. This will help in determining a No-Observed-Adverse-Effect Level (NOAEL).
-
Histopathology Observations
Q3: We have completed a 9-month non-rodent study and the histopathology report indicates unexpected cardiac findings. What is the next step?
A3:
-
Significance: Cardiotoxicity is a serious concern with some kinase inhibitors.[5]
-
Troubleshooting and Follow-up:
-
Peer Review: Have the cardiac slides reviewed by a second, independent pathologist to confirm the findings.
-
Specialized Stains: Use special stains (e.g., Masson's trichrome for fibrosis) to better characterize the cardiac lesions.
-
Mechanism of Action Investigation: Consider performing additional in vitro or in vivo studies to understand the mechanism of the observed cardiotoxicity. This could involve assessing effects on cardiac ion channels or mitochondrial function.
-
Clinical Relevance: Evaluate the potential clinical relevance of the findings in the context of the intended patient population and potential for clinical monitoring.
-
III. Data Presentation
Table 1: Summary of Hypothetical Findings in a 6-Month Rodent Toxicity Study of this compound
| Parameter | Control Group | Low Dose (5 mg/kg) | Mid Dose (15 mg/kg) | High Dose (50 mg/kg) |
| Body Weight Change | +25% | +22% | +10% | -5% |
| ALT (U/L) | 35 ± 5 | 40 ± 8 | 150 ± 30 | 450 ± 75 |
| AST (U/L) | 50 ± 10 | 55 ± 12 | 200 ± 40 | 600 ± 100 |
| Key Histopathology | No significant findings | No significant findings | Minimal centrilobular hypertrophy (Liver) | Moderate centrilobular necrosis (Liver), Mild renal tubular degeneration |
Table 2: Summary of Hypothetical Findings in a 9-Month Non-Rodent Toxicity Study of this compound
| Parameter | Control Group | Low Dose (2 mg/kg) | Mid Dose (8 mg/kg) | High Dose (25 mg/kg) |
| QTc Interval Change (ms) | +2 ± 4 | +5 ± 6 | +15 ± 8 | +30 ± 12 |
| Blood Pressure Change (mmHg) | 0 ± 5 | +5 ± 8 | +15 ± 10 | +25 ± 15 |
| Key Histopathology | No significant findings | No significant findings | Mild skin rash | Moderate skin rash with inflammation, Mild cardiac myofiber degeneration |
IV. Experimental Protocols
Protocol 1: 6-Month Oral Chronic Toxicity Study in Rats
-
Animal Model: Sprague-Dawley rats (n=20/sex/group).
-
Dosing: Daily oral gavage for 6 months.
-
Groups:
-
Group 1: Vehicle control.
-
Group 2: Low dose.
-
Group 3: Mid dose.
-
Group 4: High dose.
-
-
In-Life Monitoring:
-
Daily clinical observations.
-
Weekly body weight and food consumption.
-
Monthly ophthalmology exams.
-
Monthly clinical pathology (hematology, coagulation, serum chemistry).
-
-
Terminal Procedures:
-
Full necropsy with organ weight measurements.
-
Histopathological examination of a comprehensive list of tissues.
-
Protocol 2: In Vitro hERG Assay for Cardiac Safety Assessment
-
Cell Line: Human embryonic kidney (HEK293) cells stably expressing the hERG potassium channel.
-
Method: Patch-clamp electrophysiology.
-
Procedure:
-
Cells are exposed to a range of this compound concentrations.
-
The hERG current is measured at each concentration.
-
The concentration that causes 50% inhibition of the hERG current (IC50) is calculated.
-
-
Interpretation: A low IC50 value suggests a potential risk for QT prolongation in vivo.
V. Visualizations
Caption: Preclinical to clinical development workflow for this compound.
Caption: Simplified signaling pathway of this compound's mechanism of action.
Caption: Logical workflow for troubleshooting adverse findings in toxicity studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MW150 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Long-Term Side Effects of Tyrosine Kinase Inhibitors in Chronic Myeloid Leukemia | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Long-Term Side Effects of Tyrosine Kinase Inhibitors in Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Side effects of tyrosine kinase inhibitors — management guidelines | Płużański | Oncology in Clinical Practice [journals.viamedica.pl]
- 7. Exploring Greater Flexibility for Chronic Toxicity Study Designs to Support Human Safety Assessment While Balancing 3Rs Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rethinking the necessity of long-term toxicity studies for biotherapeutics using weight of evidence assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. altasciences.com [altasciences.com]
- 11. youtube.com [youtube.com]
Interpreting unexpected results with Mw-150 treatment.
This technical support center provides troubleshooting guides and frequently asked questions for researchers and drug development professionals working with Mw-150, a selective p38α mitogen-activated protein kinase (MAPK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective, CNS penetrant, and orally active inhibitor of p38α MAPK with a Ki of 101 nM.[1][2] Its primary mechanism of action is to block the ability of p38α MAPK to phosphorylate its downstream substrate, MAPK-activated protein kinase 2 (MK2), particularly in activated glial cells.[1][3]
Q2: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be kept at -20°C for up to 3 years.[1] Stock solutions prepared in a solvent can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[1]
Q3: What are the typical in vitro working concentrations for this compound?
The effective concentration of this compound in vitro is dependent on the cell type and the specific endpoint being measured. Based on its known IC50 values, a starting concentration range of 300 nM to 1 µM is recommended. The IC50 for inhibiting MK2 phosphorylation in activated glia is 332 nM, while the IC50 for blocking IL-1β production is 936 nM.[1][4]
Q4: Is this compound selective for p38α MAPK?
Yes, this compound is a selective inhibitor of p38α MAPK. It exhibits 6-fold selectivity for p38α over the serine/threonine protein kinase NLK, 10-fold selectivity over p38β MAPK, and 14-fold selectivity over p38δ MAPK.[3]
Data Presentation
Table 1: this compound In Vitro Activity
| Target | Metric | Value | Cell Type | Reference |
| p38α MAPK | Ki | 101 nM | N/A (Enzymatic Assay) | [1][3] |
| MK2 Phosphorylation | IC50 | 332 nM | Activated Glia | [1][4] |
| IL-1β Production | IC50 | 936 nM | Activated Glia | [1][4] |
Table 2: this compound In Vivo Efficacy in Alzheimer's Disease Mouse Models
| Animal Model | Dosage | Administration | Duration | Observed Effect | Reference |
| APP/PS1 Transgenic Mice | 2.5 mg/kg | Oral, daily | 3-4 months | Improved performance in RAWM and contextual fear conditioning tests. | [1] |
| APP/PS1 Knock-in Mice | 2.5 mg/kg | Intraperitoneal, daily | 14 days | RAWM behavior indistinguishable from wild-type mice. | [1][4] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for In Vivo Studies
This protocol is adapted from formulations provided by MedChemExpress and should be optimized for your specific experimental needs.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline vehicle:
-
In a sterile tube, combine the solvents in the specified volumetric ratios. For example, to prepare 1 mL of vehicle, add 100 µL DMSO, 400 µL PEG300, 50 µL Tween-80, and 450 µL Saline.
-
Vortex thoroughly to ensure a homogenous solution.
-
-
Prepare the this compound working solution:
-
Calculate the required amount of this compound based on the desired final concentration and the total volume needed for your cohort of animals.
-
Dissolve the this compound powder in the pre-mixed vehicle.
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
-
It is recommended to prepare the working solution fresh on the day of use.
-
Administration:
-
This compound can be administered orally or via intraperitoneal injection at the desired dosage (e.g., 2.5 mg/kg).
-
The volume of administration should be calculated based on the weight of each animal.
Protocol 2: General Protocol for In Vitro Treatment with this compound
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (containing protease and phosphatase inhibitors)
Procedure:
-
Cell Seeding:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will not lead to over-confluence by the end of the experiment.
-
Allow cells to adhere and resume logarithmic growth (typically 24 hours).
-
-
This compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Remember to prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration.
-
-
Cell Lysis and Downstream Analysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysates for downstream analysis, such as Western blotting or ELISA.
-
Troubleshooting Guides
Interpreting Unexpected Results
Q: My in vivo study shows a reduction in pro-inflammatory cytokines with this compound treatment, but an increase in microglia surrounding amyloid plaques. Is this expected?
This is a key and somewhat paradoxical finding that has been reported in the literature. In an Alzheimer's disease mouse model, while this compound attenuated the increase in IL-1β and TNF-α, it also led to an increased number of IBA1+ microglia within amyloid plaques without significantly affecting the overall microglia or plaque volume.[5]
Possible Interpretations:
-
Shift in Microglial Phenotype: The increase in microglia around plaques may not necessarily indicate a pro-inflammatory state. This compound may be modulating microglial function, potentially enhancing their phagocytic or barrier-forming capabilities without a pan-suppressive effect on their physiological responses.[5]
-
Complex Downstream Signaling: The p38 MAPK pathway is part of a complex signaling network. Inhibiting p38α might lead to compensatory signaling through other pathways that could influence microglial migration and clustering.
Recommended Actions:
-
Further Characterize Microglial Phenotype: Use additional markers to assess the activation state of the plaque-associated microglia (e.g., CD68 for phagocytic activity, markers for M1/M2 polarization).
-
Assess Microglial Function: Consider in vitro assays to determine if this compound directly affects microglial migration or phagocytosis in your experimental system.
Q: I am not seeing the expected inhibitory effect of this compound on my target of interest. What could be the reason?
Possible Causes and Solutions:
-
Suboptimal Concentration: The IC50 of this compound can vary between different cellular contexts and readouts. Perform a dose-response experiment to determine the optimal concentration for your specific cell type and endpoint.
-
Compensatory Pathway Activation: The inhibition of p38α MAPK can sometimes lead to the activation of other signaling pathways, such as the JNK or ERK pathways, which might mask the effect of p38α inhibition. It is advisable to probe for the activation of these related pathways.
-
Compound Stability: Ensure that your this compound stock solution has been stored correctly and that the working solutions are prepared fresh.
Troubleshooting Western Blot Analysis of the p38 MAPK Pathway
Q: I am having trouble detecting a decrease in phosphorylated p38 (p-p38) after this compound treatment.
This compound is an ATP-competitive inhibitor and does not directly inhibit the phosphorylation of p38 itself by upstream kinases. Instead, it blocks the activity of phosphorylated p38. Therefore, you should not expect to see a decrease in p-p38 levels. The more appropriate readout for this compound activity is the phosphorylation of a downstream substrate, such as MK2.
Q: I am seeing a weak or no signal for my phosphorylated target (e.g., p-MK2).
Possible Causes and Solutions:
-
Sample Preparation: Phosphatases in your cell lysate can rapidly dephosphorylate your target protein. Always use a lysis buffer supplemented with a cocktail of phosphatase inhibitors and keep your samples on ice.[6]
-
Blocking Buffer: Avoid using milk as a blocking agent when detecting phosphoproteins, as it contains casein, a phosphoprotein that can cause high background. Use Bovine Serum Albumin (BSA) instead.
-
Antibody Incubation: Optimize the concentration and incubation time for your primary antibody. For low-abundance phosphoproteins, a longer incubation at 4°C overnight may be necessary.[6]
-
Protein Load: You may need to load a higher amount of total protein (up to 100 µg) to detect low-level phosphorylated targets.[7]
Q: I am observing non-specific bands in my Western blot.
Possible Causes and Solutions:
-
Antibody Specificity: Ensure your primary antibody is specific for the target protein. Check the manufacturer's datasheet for validation data.
-
Blocking and Washing: Increase the blocking time or the concentration of the blocking agent. Ensure your washing steps are thorough to remove non-specifically bound antibodies.[6]
-
Secondary Antibody Concentration: A high concentration of the HRP-conjugated secondary antibody can lead to high background and non-specific bands. Try diluting your secondary antibody further.[7]
Visualizations
Caption: p38α MAPK signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating the effects of this compound.
Caption: Logical relationship of expected vs. unexpected results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Autophagy | p38 MAPK | TargetMol [targetmol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Mw-150 stability and storage conditions.
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and use of Mw-150, a selective p38α MAPK inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and CNS-penetrant small molecule inhibitor of p38 mitogen-activated protein kinase alpha (p38α MAPK).[1] Its primary mechanism of action is to bind to the ATP-binding pocket of p38α, preventing its phosphorylation and subsequent activation. This, in turn, blocks the downstream signaling cascade that is involved in inflammatory responses and other cellular processes.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage of this compound is crucial for maintaining its stability and activity. For detailed information, please refer to the "this compound Stability and Storage Conditions" table in the Data Presentation section.
Q3: In what solvents can this compound be dissolved?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). For specific concentrations and preparation of stock solutions, please consult the "this compound Solubility" table in the Data Presentation section.
Q4: What are the known downstream targets of the p38α MAPK pathway that this compound inhibits?
A4: By inhibiting p38α MAPK, this compound prevents the phosphorylation and activation of several downstream substrates. Key targets include MAPK-activated protein kinase 2 (MK2), which is involved in the production of pro-inflammatory cytokines like TNF-α and IL-1β. Other downstream targets include transcription factors such as ATF2, CREB, and MEF2C.
Data Presentation
This compound Stability and Storage Conditions
| Form | Storage Temperature | Shelf Life | Notes |
| Powder | -20°C | ≥ 2 years | Store in a dry, dark place. |
| Stock Solution (in DMSO) | -20°C | ≥ 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| -80°C | ≥ 2 years | Recommended for long-term storage.[1] |
This compound Solubility
| Solvent | Maximum Concentration | Preparation Notes |
| DMSO | ≥ 40 mg/mL (104.86 mM) | May require ultrasonication to fully dissolve. |
Experimental Protocols
General Protocol for In Vitro Cell-Based Assay with this compound
This protocol provides a general guideline for treating cultured cells with this compound to assess its effect on p38α MAPK signaling.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cell culture medium appropriate for your cell line
-
Multi-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Stimulant to activate the p38 MAPK pathway (e.g., LPS, anisomycin, TNF-α)
-
Reagents for downstream analysis (e.g., lysis buffer for Western blot, antibodies against phospho-p38 and total p38)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM). Store aliquots at -80°C.
-
Cell Seeding: Seed your cells of interest into multi-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere and grow overnight.
-
Prepare Working Solutions: On the day of the experiment, dilute the this compound stock solution in cell culture medium to the desired final concentrations. It is recommended to perform a dose-response curve to determine the optimal concentration for your experimental setup. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Pre-treatment with this compound: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control. Incubate for a predetermined amount of time (e.g., 1-2 hours) to allow for inhibitor uptake.
-
Stimulation: After the pre-treatment period, add the p38 MAPK pathway stimulant directly to the wells. The concentration and incubation time of the stimulant should be optimized beforehand.
-
Cell Lysis and Analysis: Following stimulation, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer. The cell lysates can then be analyzed by Western blot to determine the levels of phosphorylated p38 (p-p38) and total p38. A decrease in the p-p38/total p38 ratio in this compound-treated cells compared to the stimulated vehicle control indicates successful inhibition of the pathway.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No inhibition of p38 phosphorylation observed. | Inactive this compound: Improper storage or handling may have led to degradation. | Ensure this compound has been stored correctly. Use a fresh aliquot of the stock solution. |
| Insufficient inhibitor concentration: The concentration of this compound may be too low to effectively inhibit p38α in your specific cell type or under the experimental conditions. | Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) for your system. | |
| Suboptimal pre-incubation time: The pre-incubation time with this compound may not be long enough for sufficient cellular uptake. | Increase the pre-incubation time with the inhibitor before adding the stimulus. | |
| High background phosphorylation of p38 in unstimulated cells. | Cell stress: High cell density, nutrient deprivation, or other stressors can lead to basal p38 activation. | Optimize cell seeding density and ensure proper cell culture conditions. |
| Serum in the medium: Components in the serum can sometimes activate the p38 pathway. | Consider serum-starving the cells for a few hours before the experiment. | |
| Variability between replicate wells. | Inconsistent cell numbers: Uneven cell seeding can lead to variability in results. | Ensure a homogenous cell suspension and careful pipetting when seeding cells. |
| Edge effects in multi-well plates: Wells on the outer edges of the plate may behave differently due to temperature or evaporation gradients. | Avoid using the outermost wells of the plate for critical experiments, or fill them with sterile PBS to minimize evaporation. | |
| Unexpected off-target effects. | This compound may have off-target activities at high concentrations. | Use the lowest effective concentration of this compound as determined by your dose-response experiments. If off-target effects are suspected, consider using another p38α MAPK inhibitor with a different chemical structure as a control. |
| Inconsistent results in vivo. | Pharmacokinetic/pharmacodynamic (PK/PD) issues: The dosing, route of administration, or formulation may not be optimal for achieving sufficient target engagement in the tissue of interest. | Refer to published in vivo studies using this compound for guidance on appropriate dosing and administration schedules.[1] The formulation of the compound for in vivo use is critical; ensure it is appropriate for the chosen route of administration. |
| Model-specific effects: The efficacy of this compound can be context-dependent. For instance, in a mouse model of mixed amyloid and vascular pathologies, this compound was reported to rescue neuronal function without affecting the primary pathologies.[2][3] | Carefully consider the specific pathological mechanisms in your animal model and whether p38α MAPK is a key driver. |
Visualizations
Caption: p38α MAPK Signaling Pathway and the Point of Inhibition by this compound.
Caption: General Experimental Workflow for an In Vitro this compound Cell-Based Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A small molecule p38α MAPK inhibitor, MW150, attenuates behavioral deficits and neuronal dysfunction in a mouse model of mixed amyloid and vascular pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A small molecule p38α MAPK inhibitor, MW150, attenuates behavioral deficits and neuronal dysfunction in a mouse model of mixed amyloid and vascular pathologies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in Animal Studies with MW-150
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing MW-150 in animal studies. Our aim is to help you navigate potential challenges and minimize variability in your experiments for more robust and reproducible results.
Troubleshooting Guide
Variability in animal studies can arise from multiple factors, from compound formulation to the animals' physiological state. This guide provides solutions to common issues encountered during experiments with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in behavioral outcomes between animals in the same treatment group. | 1. Inconsistent Drug Formulation/Solubility: this compound may not be fully dissolved or may precipitate out of solution, leading to inaccurate dosing. 2. Stress-Induced Behavioral Changes: Improper handling or administration techniques (e.g., oral gavage, intraperitoneal injection) can cause stress, impacting behavior.[1][2] 3. Biological Variability: Inherent differences in animal genetics, age, weight, and microbiome can influence drug metabolism and response. | 1. Optimize Formulation: Prepare fresh dosing solutions daily. Use a vehicle known to solubilize this compound effectively. A common approach involves dissolving this compound in a small amount of DMSO and then diluting with a vehicle like PEG300 and saline.[3] Sonication may aid dissolution. Visually inspect for precipitates before administration. 2. Refine Handling and Dosing Techniques: Habituate animals to handling and restraint procedures before the study begins. For oral gavage, ensure proper technique to avoid esophageal injury and aspiration.[1] Consider less stressful administration methods if possible. 3. Standardize and Randomize: Use animals of the same age, sex, and genetic background. Randomize animals into treatment groups to distribute inherent variability. |
| Inconsistent or unexpected cytokine profiles following this compound administration. | 1. Complex p38 MAPK Biology: p38α MAPK inhibition can have pleiotropic effects on cytokine production, sometimes leading to counterintuitive results. For instance, inhibiting p38α may not uniformly suppress all pro-inflammatory cytokines and can even impact the production of anti-inflammatory cytokines like IL-10. 2. Timing of Sample Collection: Cytokine expression is transient. The timing of blood or tissue collection post-dosing is critical and can significantly impact results. 3. Ex Vivo Stimulation Variability: The method and duration of ex vivo stimulation of collected samples (e.g., with LPS) can introduce variability. | 1. Conduct Dose-Response and Time-Course Studies: Establish the optimal dose and time point for measuring the desired cytokine response in your specific model. 2. Measure a Panel of Cytokines: Analyze a broad range of pro- and anti-inflammatory cytokines to get a comprehensive picture of the immune response. 3. Standardize Ex Vivo Procedures: Use a consistent protocol for ex vivo stimulation, including stimulant concentration, incubation time, and cell density. |
| Signs of toxicity in treated animals (e.g., weight loss, lethargy, ruffled fur). | 1. Vehicle Toxicity: The vehicle used to dissolve this compound may have inherent toxicity, especially at higher concentrations or with repeated administration.[4] 2. Off-Target Effects: Although this compound is selective for p38α MAPK, high concentrations may lead to off-target effects. 3. Compound-Specific Toxicity: As with many kinase inhibitors, there is a potential for unforeseen toxicity. | 1. Conduct Vehicle-Only Control Studies: Always include a group of animals that receives only the vehicle to assess its effects. 2. Perform Dose-Escalation Studies: Determine the maximum tolerated dose (MTD) in your animal model before initiating efficacy studies. 3. Monitor Animal Health Closely: Regularly monitor animals for clinical signs of toxicity, including changes in weight, food and water intake, and overall appearance and behavior.[5][6] If toxicity is observed, consider reducing the dose or frequency of administration. |
| Difficulty in achieving desired plasma/brain concentrations of this compound. | 1. Poor Oral Bioavailability: The formulation may not be optimal for absorption from the gastrointestinal tract. 2. Rapid Metabolism: The compound may be quickly metabolized and cleared from circulation. 3. Incorrect Administration: Improper oral gavage or IP injection technique can lead to incomplete dosing. | 1. Optimize Formulation for Bioavailability: Experiment with different vehicle compositions to enhance solubility and absorption. 2. Pharmacokinetic Studies: Conduct pharmacokinetic studies to determine the time to maximum concentration (Tmax), maximum concentration (Cmax), and half-life (t1/2) of this compound in your animal model. This will inform the optimal dosing regimen. 3. Ensure Proper Dosing Technique: Verify that the full dose is being administered correctly. For oral gavage, ensure the needle is correctly placed in the esophagus. For IP injections, ensure the injection is into the peritoneal cavity and not into the intestines or other organs.[7] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective, central nervous system (CNS) penetrant, and orally active small molecule inhibitor of p38 alpha mitogen-activated protein kinase (p38α MAPK).[8] Its primary mechanism of action is to bind to the ATP-binding pocket of p38α MAPK, preventing its phosphorylation and activation. This, in turn, inhibits the downstream signaling cascade that leads to the production of pro-inflammatory cytokines and other cellular stress responses.[8]
Q2: What is the recommended vehicle for formulating this compound for in vivo studies?
A2: There is no single universal vehicle, and the optimal choice may depend on the specific experimental requirements. However, a common starting point for poorly water-soluble compounds like this compound is a multi-component vehicle. A frequently used formulation involves first dissolving the compound in a small amount of an organic solvent like dimethyl sulfoxide (DMSO), and then diluting this solution with other vehicles such as polyethylene glycol (e.g., PEG300 or PEG400), Tween 80, and saline or phosphate-buffered saline (PBS).[3] It is crucial to perform pilot solubility and stability tests with your chosen vehicle and to include a vehicle-only control group in your animal studies.
Q3: What are the expected effects of this compound on cytokine levels?
A3: As a p38α MAPK inhibitor, this compound is expected to suppress the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).[8] However, the in vivo response can be complex. The p38 MAPK pathway is involved in intricate signaling networks, and its inhibition may not always lead to a straightforward decrease in all inflammatory markers. The specific cytokine response can be influenced by the animal model, the dose and timing of this compound administration, and the nature of the inflammatory stimulus.[9][10] Therefore, it is advisable to measure a panel of cytokines to fully characterize the effects of this compound in your study.
Q4: What are some potential signs of toxicity to monitor in animals treated with this compound?
A4: While specific toxicity data for this compound in all animal models is not extensively published, general signs of toxicity to monitor in rodents include:
-
Physical Appearance: Ruffled fur, hunched posture, lethargy, and changes in skin color.
-
Behavioral Changes: Reduced activity, social withdrawal, and changes in grooming habits.
-
Physiological Changes: Significant weight loss (>15-20% of baseline), dehydration (assessed by skin turgor), changes in breathing, and altered body temperature.[5][6]
-
Gastrointestinal Issues: Diarrhea or constipation.
It is essential to establish baseline health parameters before starting the experiment and to have a clear endpoint protocol in place should severe toxicity be observed.
Experimental Protocols
1. Formulation of this compound for Oral Gavage (Example for Mice)
This protocol provides a general guideline. The final concentrations and volumes should be optimized for your specific study.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Calculate the total amount of this compound needed for your study, including a slight overage.
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add a minimal volume of DMSO to dissolve the this compound completely. For example, for a final vehicle composition of 10% DMSO, 40% PEG300, and 50% Saline, first dissolve the compound in the 10% volume of DMSO.
-
Vortex the solution until the this compound is fully dissolved. Gentle warming or brief sonication may be used to aid dissolution, but be cautious of compound stability.
-
Add the required volume of PEG300 to the DMSO solution and vortex thoroughly.
-
Finally, add the sterile saline to reach the final desired volume and concentration. Vortex again to ensure a homogenous solution.
-
Visually inspect the solution for any precipitation. If precipitates are present, the formulation may need to be adjusted.
-
Prepare the formulation fresh daily and protect it from light if the compound is light-sensitive.
-
2. Administration of this compound via Oral Gavage in Mice
-
Materials:
-
Prepared this compound dosing solution
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, flexible or ball-tipped)
-
Syringes (e.g., 1 mL)
-
Animal scale
-
-
Procedure:
-
Weigh each mouse to determine the correct dosing volume based on its body weight (e.g., in mg/kg). A common dosing volume is 5-10 mL/kg.
-
Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.
-
Measure the gavage needle against the mouse to determine the correct insertion depth (from the tip of the nose to the last rib).
-
Insert the gavage needle gently into the mouth, passing it along the roof of the mouth towards the esophagus. Do not force the needle. The mouse should swallow the needle.
-
Once the needle is at the predetermined depth, administer the solution slowly and steadily.
-
Withdraw the needle gently in the same direction it was inserted.
-
Return the mouse to its cage and monitor it for any signs of distress, such as difficulty breathing or regurgitation.[1]
-
3. Administration of this compound via Intraperitoneal (IP) Injection in Rats
-
Materials:
-
Prepared this compound dosing solution (ensure it is sterile)
-
Appropriately sized needles (e.g., 23-25 gauge) and syringes
-
70% ethanol for disinfection
-
Animal scale
-
-
Procedure:
-
Weigh each rat to calculate the correct injection volume.
-
Restrain the rat securely. One common method is to hold the rat with its head tilted downwards, causing the abdominal organs to shift forward.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure that no fluid (e.g., blood, urine, or intestinal contents) is drawn into the syringe. If fluid is aspirated, discard the syringe and prepare a new one.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and return the rat to its cage. Monitor for any adverse reactions.[7]
-
Mandatory Visualizations
References
- 1. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Gelatin Flavors for Oral Dosing of C57BL/6J and FVB/N Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Rodenticide Toxicity | Cornell Wildlife Health Lab [cwhl.vet.cornell.edu]
- 6. Rodenticides [npic.orst.edu]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A small molecule p38α MAPK inhibitor, MW150, attenuates behavioral deficits and neuronal dysfunction in a mouse model of mixed amyloid and vascular pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Controlling for Mw-150 Vehicle Effects in Experiments
Welcome to the technical support center for researchers utilizing the p38α MAPK inhibitor, Mw-150. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design robust experiments and accurately interpret your data by effectively controlling for the effects of the this compound vehicle.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for dissolving and administering this compound?
A1: this compound is a small molecule inhibitor that often requires a multi-component vehicle for effective solubilization and delivery, particularly for in vivo studies. Based on supplier recommendations, two common vehicle formulations for this compound are:
Vehicle Formulation 1 (for solutions ≥ 3 mg/mL):
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
Vehicle Formulation 2 (for solutions ≥ 3 mg/mL):
-
10% DMSO
-
90% (20% SBE-β-CD in Saline)
The choice of vehicle will depend on the required concentration of this compound, the route of administration, and the specific experimental model.
Q2: Why is a vehicle control group essential in my experiments with this compound?
A2: A vehicle control group is critical for differentiating the biological effects of this compound from any effects caused by the solvent system used to deliver it.[1][2][3] The components of the vehicle, such as DMSO or PEG300, can have their own biological activities or toxicities.[4][5][6] Without a vehicle control, it is impossible to definitively attribute observed effects to the inhibitor itself. The vehicle control group should receive the exact same volume and formulation of the vehicle as the treatment group, but without the this compound.
Q3: What are the potential effects of common vehicle components?
A3: The individual components of the this compound vehicle can have biological effects, which are summarized in the table below.
| Vehicle Component | Potential Effects | Key Considerations |
| DMSO | Can induce cellular differentiation, exhibit anti-inflammatory and neuroprotective effects, and at higher concentrations, cause cytotoxicity.[3][7][8] | Keep the final concentration of DMSO as low as possible, ideally below 1% for in vitro assays and not exceeding 10% for in vivo injections.[4][8] Always include a DMSO-only control. |
| PEG300 | Generally considered to have low toxicity, but long-term or high-dose administration may lead to kidney and liver effects.[6] | Monitor for any signs of toxicity in long-term studies. |
| Tween-80 | A non-ionic surfactant used to increase solubility. Can cause hypersensitivity reactions in some models and may affect the permeability of biological membranes. | Use the lowest effective concentration. |
| Saline | Isotonic saline (0.9% NaCl) is generally well-tolerated and used to adjust the final volume and osmolarity of the injection.[7] | Ensure sterility for all injections. |
| SBE-β-CD | A cyclodextrin used to improve the solubility of hydrophobic compounds. Generally considered safe. | Ensure complete dissolution of the compound. |
Q4: How does this compound inhibit the p38α MAPK signaling pathway?
A4: this compound is a selective inhibitor of the p38α mitogen-activated protein kinase (MAPK).[9][10][11] The p38 MAPK pathway is a key signaling cascade that responds to cellular stress and inflammatory cytokines.[1][12][13] By binding to the active site of p38α, this compound prevents the phosphorylation of its downstream targets, thereby modulating the inflammatory response and other cellular processes regulated by this pathway.
// Nodes stress [label="Environmental Stress\n(UV, Osmotic Shock)", fillcolor="#EA4335"]; cytokines [label="Inflammatory Cytokines\n(TNF-α, IL-1β)", fillcolor="#EA4335"]; mapkkk [label="MAPKKK\n(e.g., TAK1, ASK1)", fillcolor="#FBBC05", fontcolor="#202124"]; mapkk [label="MAPKK\n(MKK3, MKK6)", fillcolor="#FBBC05", fontcolor="#202124"]; p38 [label="p38α MAPK", fillcolor="#4285F4"]; mw150 [label="this compound", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", color="#EA4335", style="filled,dashed"]; downstream [label="Downstream Targets\n(e.g., MK2, ATF2)", fillcolor="#34A853"]; response [label="Cellular Response\n(Inflammation, Apoptosis)", fillcolor="#5F6368"];
// Edges stress -> mapkkk [color="#202124"]; cytokines -> mapkkk [color="#202124"]; mapkkk -> mapkk [label=" phosphorylates", fontname="Arial", fontsize=8, fontcolor="#5F6368", color="#202124"]; mapkk -> p38 [label=" phosphorylates", fontname="Arial", fontsize=8, fontcolor="#5F6368", color="#202124"]; p38 -> downstream [label=" phosphorylates", fontname="Arial", fontsize=8, fontcolor="#5F6368", color="#202124"]; downstream -> response [color="#202124"]; mw150 -> p38 [arrowhead=tee, color="#EA4335", style=dashed, label=" inhibits"]; } .dot Caption: Simplified p38α MAPK signaling pathway and the inhibitory action of this compound.
Troubleshooting Guides
Scenario 1: The vehicle control group shows a significant biological effect compared to the untreated/naïve control group.
-
Possible Cause 1: High concentration of DMSO.
-
Solution: Reduce the final concentration of DMSO in your vehicle to the lowest possible level that maintains this compound solubility. For in vitro assays, aim for <0.5%. For in vivo studies, do not exceed 10% and consider alternative solubilizing agents if effects are still observed.[4]
-
-
Possible Cause 2: Toxicity of another vehicle component.
-
Solution: If reducing DMSO is not feasible or does not resolve the issue, consider preparing the vehicle with alternative components. For example, if using PEG300, try substituting it with a different polyethylene glycol or another solubilizer.
-
-
Possible Cause 3: Contamination of the vehicle.
-
Solution: Ensure all components of the vehicle are sterile and endotoxin-free, especially for in vivo experiments. Prepare fresh vehicle solutions for each experiment and filter-sterilize if appropriate.
-
-
Experimental Workflow to Investigate Vehicle Effects:
Scenario 2: this compound precipitates out of solution during the experiment.
-
Possible Cause 1: Incorrect preparation of the vehicle.
-
Solution: Follow a precise, stepwise protocol for preparing the vehicle. For multi-component vehicles, the order of addition can be critical. Generally, dissolve the compound in the primary solvent (e.g., DMSO) first before adding co-solvents and aqueous components.
-
-
Possible Cause 2: Temperature changes.
-
Solution: Some compounds are less soluble at lower temperatures. If storing the vehicle solution, ensure it is brought to the appropriate temperature (e.g., room temperature or 37°C) and vortexed thoroughly before use.
-
-
Possible Cause 3: The concentration of this compound exceeds its solubility in the chosen vehicle.
-
Solution: If a higher concentration of this compound is required, you may need to adjust the vehicle composition. Increasing the percentage of organic solvents or using alternative solubilizers like SBE-β-CD may be necessary. Always perform a small-scale solubility test before preparing a large batch.
-
Experimental Protocols
Protocol 1: Preparation of this compound Vehicle (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
This protocol is for the preparation of 1 mL of vehicle. Scale volumes as needed.
Materials:
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80 (Polysorbate 80), sterile
-
0.9% Sodium Chloride (Saline), sterile
-
Sterile microcentrifuge tubes or vials
Procedure:
-
In a sterile tube, add 100 µL of DMSO.
-
To the DMSO, add 400 µL of PEG300. Vortex thoroughly until the solution is homogenous.
-
Add 50 µL of Tween-80 to the DMSO/PEG300 mixture. Vortex again to ensure complete mixing.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL. Vortex thoroughly.
-
To prepare the this compound treatment solution, first dissolve the powdered this compound in the initial DMSO volume before adding the other components.
-
The vehicle control solution is prepared following the same steps without the addition of this compound.
Protocol 2: General Workflow for In Vivo Administration of this compound and Vehicle Control
Disclaimer: This technical support guide is for informational purposes only. Researchers should always consult relevant literature and safety data sheets for all reagents and follow institutional guidelines for animal care and use.
References
- 1. assaygenie.com [assaygenie.com]
- 2. portlandpress.com [portlandpress.com]
- 3. researchgate.net [researchgate.net]
- 4. iacuc.wsu.edu [iacuc.wsu.edu]
- 5. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 细胞培养故障排除 [sigmaaldrich.com]
- 9. Advancing Drug Discovery With 3D Spheroid Models | Technology Networks [technologynetworks.com]
- 10. GraphViz Examples and Tutorial [graphs.grevian.org]
- 11. Video: Experimental Quantification of Interactions Between Drug Delivery Systems and Cells In Vitro: A Guide for Preclinical Nanomedicine Evaluation [jove.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. sinobiological.com [sinobiological.com]
Refinements to Mw-150 delivery methods for improved efficacy.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Mw-150, a selective, CNS-penetrant, and orally active inhibitor of p38α MAPK.[1]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of the p38α mitogen-activated protein kinase (MAPK).[1] It functions by binding to p38α with a high affinity (Ki of 101 nM), preventing the phosphorylation of its downstream substrate, MAPK-activated protein kinase 2 (MK2).[1][2] This inhibition ultimately blocks the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β).[1]
Q2: What are the primary applications of this compound in research?
A2: this compound is primarily investigated for its therapeutic potential in neurodegenerative diseases, particularly Alzheimer's disease.[3][4] Its ability to suppress neuroinflammation makes it a valuable tool for studying the role of the p38α MAPK signaling pathway in various neurological and inflammatory conditions.[3]
Q3: What are the recommended in vivo starting doses for this compound in mice?
A3: Based on preclinical studies in mouse models of Alzheimer's disease, effective doses for intraperitoneal (IP) administration have been reported to be in the range of 0.5 mg/kg to 2.5 mg/kg.[3] One study found that a 0.5 mg/kg dose was more effective at rescuing cognitive deficits than a 2.5 mg/kg dose in a mixed amyloid and vascular pathology model.[3] For oral administration, a dose of 2.5 mg/kg daily has been used in APP/PS1 transgenic mice.[1]
Q4: How should this compound be stored?
A4: For long-term storage, it is recommended to store this compound as a solid at -20°C for up to one year, or at -80°C for up to two years. Stock solutions should be stored at -80°C.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Solubility in Aqueous Buffers | This compound is a small molecule with limited aqueous solubility. | Prepare a concentrated stock solution in an organic solvent such as DMSO. For final working solutions, use a vehicle containing solubilizing agents like PEG300 and a surfactant like Tween-80. Refer to the detailed Experimental Protocols section for specific vehicle formulations. |
| Precipitation of Compound During Dilution or Storage | The compound may be coming out of solution due to changes in solvent composition or temperature. | Ensure the final concentration in your experimental setup does not exceed the solubility limit in the final buffer. When diluting a DMSO stock, add the stock solution to the aqueous buffer slowly while vortexing to facilitate mixing. Store working solutions at the recommended temperature and use them promptly after preparation. |
| Inconsistent or Lack of Efficacy in In Vivo Studies | This could be due to improper formulation, incorrect dosing, or issues with the animal model. | Verify the accuracy of your dosing calculations and the stability of your formulation. Consider that higher doses may not always be more effective; one study reported that 0.5 mg/kg IP was more effective than 2.5 mg/kg in a specific mouse model.[3] The authors of that study suggested this could be due to the specific diet influencing the drug's properties or the complex role of p38α in response to oxidative stress.[3] It is advisable to perform a dose-response study in your specific model. |
| Potential for Compound Aggregation | Small molecules can sometimes form aggregates, which can lead to altered biological activity and inconsistent results. | Visually inspect solutions for any signs of precipitation or cloudiness. If aggregation is suspected, consider using dynamic light scattering (DLS) to assess the particle size distribution. Including a small percentage of a non-ionic surfactant like Tween-80 in the formulation can help prevent aggregation. |
Quantitative Data Summary
| Parameter | Value | Assay/Model | Reference |
| Ki for p38α MAPK | 101 nM | Biochemical Assay | [1] |
| IC50 for MK2 phosphorylation inhibition | 332 nM | Activated Glia | [1] |
| IC50 for IL-1β production inhibition | 936 nM | Activated Glia | [1] |
| Effective In Vivo Dose (Intraperitoneal) | 0.5 mg/kg | 5xFAD mouse model with diet-induced hyperhomocysteinemia | [3] |
| Effective In Vivo Dose (Oral) | 2.5 mg/kg | APP/PS1 transgenic mouse model | [1] |
Experimental Protocols
Preparation of this compound for Oral Administration
This protocol is adapted from a formulation for a clear solution of ≥ 3 mg/mL.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare a 30 mg/mL stock solution of this compound in DMSO.
-
To prepare a 1 mL working solution (3 mg/mL), add 100 µL of the 30 mg/mL DMSO stock solution to 400 µL of PEG300.
-
Mix thoroughly by vortexing until the solution is clear.
-
Add 50 µL of Tween-80 to the solution and mix thoroughly.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
Mix the final solution thoroughly before administration.
Preparation of this compound for Intraperitoneal (IP) Administration
This protocol is based on a study in a mouse model of mixed amyloid and vascular pathologies.[3]
Materials:
-
This compound powder
-
Sterile Saline (0.9% NaCl)
-
Vehicle for initial stock solution (if necessary, e.g., DMSO)
Procedure:
-
Prepare a 10X stock solution of this compound. The original study does not specify the solvent for the initial stock, but DMSO is a common choice for initial solubilization. For a final dose of 0.5 mg/kg in a 25g mouse with an injection volume of 200 µL, the final concentration is 0.0625 mg/mL. Therefore, the 10X stock would be 0.625 mg/mL.
-
On the day of injection, dilute the 10X stock solution 1:10 in sterile saline.
-
Vortex the final solution thoroughly before drawing it into the syringe for injection.
-
The final injection volume per mouse should be adjusted based on the animal's weight to achieve the desired dose (e.g., 200 µL for a 25g mouse to deliver a 0.5 mg/kg dose from a 0.0625 mg/mL solution).[3]
Visualizations
Caption: p38α MAPK Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Catalysis and function of the p38 alpha.MK2a signaling complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A small molecule p38α MAPK inhibitor, MW150, attenuates behavioral deficits and neuronal dysfunction in a mouse model of mixed amyloid and vascular pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small molecule p38α MAPK inhibitor, MW150, attenuates behavioral deficits and neuronal dysfunction in a mouse model of mixed amyloid and vascular pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of MW-150 and Other p38 MAPK Inhibitors for Efficacy in Research and Development
For Researchers, Scientists, and Drug Development Professionals
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of inflammatory responses, making it a key target for therapeutic intervention in a host of diseases. A multitude of inhibitors have been developed to target this pathway, each with distinct biochemical and pharmacological profiles. This guide provides an objective comparison of MW-150, a novel central nervous system (CNS) penetrant inhibitor, against other prominent p38 MAPK inhibitors such as VX-745 (Neflamapimod), BIRB-796 (Doramapimod), and Ralimetinib (LY2228820). The comparison is based on available experimental data for biochemical potency, cellular activity, selectivity, and pharmacokinetic properties.
Data Presentation: Comparative Efficacy of p38 MAPK Inhibitors
The efficacy of a kinase inhibitor is determined by its potency against the target enzyme and its activity within a cellular context. The following tables summarize the available quantitative data for this compound and its comparators.
Table 1: Biochemical Potency Against p38 MAPK Isoforms
| Inhibitor | p38α (MAPK14) | p38β (MAPK11) | p38γ (MAPK12) | p38δ (MAPK13) | Reference(s) |
| This compound | Kᵢ = 101 nM | - | - | - | [1] |
| VX-745 | IC₅₀ = 10 nM | IC₅₀ = 220 nM | No significant inhibition | No significant inhibition | [2] |
| BIRB-796 | IC₅₀ = 38 nM | IC₅₀ = 65 nM | IC₅₀ = 200 nM | IC₅₀ = 520 nM | [3][4] |
| Ralimetinib | IC₅₀ = 5.3 nM | IC₅₀ = 3.2 nM | - | - | [5][6] |
IC₅₀ (Half-maximal inhibitory concentration) and Kᵢ (Inhibition constant) are measures of inhibitor potency. A lower value indicates higher potency. "-" indicates data not available.
Table 2: Cellular Activity and Downstream Effects
| Inhibitor | Cellular Assay | Cell Type | IC₅₀ | Reference(s) |
| This compound | MK2 Phosphorylation | Activated Glia | 332 nM | [1] |
| IL-1β Production | Activated Glia | 936 nM | [1] | |
| VX-745 | IL-1β Production | Human PBMCs | 56 nM | [2] |
| TNFα Production | Human PBMCs | 52 nM | [2] | |
| TNFα Production | Human Whole Blood | 51-180 nM | ||
| Ralimetinib | MK2 Phosphorylation | RAW 264.7 | 34.3 nM | [7] |
| TNFα Production | Murine Macrophages | 5.2 nM | [7] |
This table highlights the ability of the inhibitors to modulate p38 MAPK signaling in a cellular environment, a crucial indicator of potential therapeutic efficacy.
Table 3: Selectivity and Pharmacokinetic Properties
| Inhibitor | Key Selectivity Features | CNS Penetrant | Reference(s) |
| This compound | Highly selective for p38α. | Yes | [8][9] |
| VX-745 | 22-fold greater selectivity for p38α vs. p38β. No significant inhibition of p38γ, p38δ, or other kinases in a tested panel. | Yes | [2][10][11] |
| BIRB-796 | Pan-p38 inhibitor. Also inhibits B-Raf (IC₅₀ = 83 nM) and JNK2. | - | [3][4] |
| Ralimetinib | Selective for p38α and p38β. No effect on phosphorylation of JNK, ERK1/2, c-Jun, ATF2, or c-Myc. | - | [6][12] |
Selectivity is critical for minimizing off-target effects. CNS penetrance is a key feature for drugs targeting neurological disorders. "-" indicates data not available.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate p38 MAPK inhibitors.
Protocol 1: In Vitro p38α Kinase Inhibition Assay (Coupled-Enzyme Assay)
This assay spectrophotometrically measures the inhibition of p38α kinase activity.
Materials:
-
Recombinant human p38α enzyme
-
Inhibitor compound (e.g., VX-745) dissolved in DMSO
-
Assay Buffer: 0.1 M HEPES (pH 7.5), 10% glycerol, 10 mM MgCl₂, 2.5 mM phosphoenolpyruvate, 200 µM NADH, 150 µg/mL pyruvate kinase, 50 µg/mL lactate dehydrogenase
-
Substrate: EGF receptor peptide (KRELVEPLTPSGEAPNQALLR)
-
ATP
Procedure:
-
Prepare a solution of p38α enzyme (e.g., 15 nM) in the assay buffer.
-
Add the inhibitor compound at various concentrations to the enzyme solution and incubate for 10 minutes at 30°C.
-
Add the substrate peptide to the enzyme-inhibitor mixture.
-
Initiate the kinase reaction by adding ATP (e.g., 100 µM).
-
Continuously monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Calculate the rate of the reaction from the linear portion of the absorbance curve.
-
Determine the IC₅₀ value by plotting the reaction rate as a function of the inhibitor concentration.[2][11]
Protocol 2: Cellular Inhibition of Cytokine Production in Human PBMCs
This protocol assesses the ability of an inhibitor to block the production of pro-inflammatory cytokines in primary human cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Lipopolysaccharide (LPS)
-
Inhibitor compound
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
ELISA kit for TNFα and IL-1β
Procedure:
-
Isolate PBMCs from healthy human blood using Ficoll-Paque density gradient centrifugation.
-
Plate the PBMCs in a 96-well plate at a density of 1 x 10⁶ cells/mL.
-
Pre-incubate the cells with various concentrations of the inhibitor compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce cytokine production.
-
Incubate the cells for 18-24 hours at 37°C in a humidified incubator with 5% CO₂.
-
Collect the cell culture supernatant.
-
Measure the concentration of TNFα and IL-1β in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
Calculate the IC₅₀ value for the inhibition of each cytokine.
Mandatory Visualizations
Diagrams are provided to illustrate key concepts and workflows related to the comparison of p38 MAPK inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. A Selective and Brain Penetrant p38αMAPK Inhibitor Candidate for Neurologic and Neuropsychiatric Disorders That Attenuates Neuroinflammation and Cognitive Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting human central nervous system protein kinases: An isoform selective p38αMAPK inhibitor that attenuates disease progression in Alzheimer's disease mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Discovery of VX-745: A Novel and Selective p38α Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. glpbio.com [glpbio.com]
- 12. Characterization of LY2228820 dimesylate, a potent and selective inhibitor of p38 MAPK with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Neuroprotective Effects of Mw-150 In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro neuroprotective effects of Mw-150, a novel, CNS-penetrant p38α mitogen-activated protein kinase (MAPK) inhibitor, with other alternative compounds. The information presented is supported by experimental data from peer-reviewed studies and is intended to assist researchers in evaluating this compound for further investigation in neurodegenerative disease research and drug development.
Introduction to this compound and Neuroinflammation
Neuroinflammation, mediated by activated glial cells such as microglia, is a key pathological feature of many neurodegenerative diseases, including Alzheimer's disease.[1] Activated microglia release a cascade of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which can contribute to neuronal damage and synaptic dysfunction.[1] The p38α MAPK signaling pathway is a critical regulator of this inflammatory response, making it a promising therapeutic target for neurodegenerative disorders.[1]
This compound is a selective inhibitor of p38α MAPK.[2] It has been shown to be orally bioavailable and capable of crossing the blood-brain barrier.[3][4] In vitro studies have demonstrated its ability to suppress the production of pro-inflammatory cytokines in activated glial cells, suggesting its potential as a neuroprotective agent.[2]
Comparative In Vitro Efficacy
This section provides a comparative summary of the in vitro potency of this compound and other p38 MAPK inhibitors in suppressing key inflammatory markers. The data is presented to facilitate an objective assessment of their relative efficacy in relevant cell-based assays.
Inhibition of Pro-inflammatory Cytokine Production in Activated Microglia
The overproduction of pro-inflammatory cytokines by activated microglia is a hallmark of neuroinflammation. The ability of a compound to inhibit the release of these cytokines is a key indicator of its potential anti-inflammatory and neuroprotective activity. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other p38 MAPK inhibitors in lipopolysaccharide (LPS)-stimulated microglial cells or related monocytic cell lines.
| Compound | Target | Cell Type | Stimulant | Cytokine Inhibited | IC50 | Reference |
| This compound | p38α MAPK | Activated Glia | LPS | IL-1β | 936 nM | [2] |
| MW01-2-069A-SRM | p38α MAPK | BV-2 Microglia | LPS | IL-1β | 3.7 µM | [5] |
| MW01-2-069A-SRM | p38α MAPK | BV-2 Microglia | LPS | TNF-α | 4.5 µM | [5] |
| SB239063 | p38 MAPK | Human Monocytes | LPS | IL-1 | 0.12 µM | [6] |
| SB239063 | p38 MAPK | Human Monocytes | LPS | TNF-α | 0.35 µM | [6] |
Note: Lower IC50 values indicate higher potency. Direct comparison between different studies should be made with caution due to potential variations in experimental conditions. Data for Neflamapimod and Losmapimod in similar in vitro cytokine inhibition assays were not available in the searched literature.
Neuroprotection in Glutamate-Induced Excitotoxicity
| Compound | Class | Cell Line | Insult | Endpoint | EC50/Protective Concentration | Reference |
| Lutein | Carotenoid | HT22 | 20 mM Glutamate | Cell Viability | Significant protection at 10 µM | [7] |
| Tetrahydrocurcumin | Curcumin Metabolite | HT22 | 5 mM Glutamate | Cell Viability | Significant protection at 10 µM and 20 µM | [8] |
| Gallocatechin Gallate (GCG) | Catechin | HT22 | Glutamate | Cell Viability | Highest neuroprotective effect among catechins tested | [9] |
| Auricularia polytricha extract (APE) | Mushroom Extract | HT22 | 5 mM Glutamate | Cell Viability | Significant protection at 10, 20, and 40 µg/mL | [10] |
Signaling Pathway of this compound in Neuroprotection
This compound exerts its neuroprotective effects by selectively inhibiting the p38α MAPK signaling pathway within microglia. This pathway is a key transducer of inflammatory signals.
Caption: this compound inhibits p38α MAPK, blocking downstream inflammation.
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below to allow for replication and further investigation.
In Vitro Model of Neuroinflammation: LPS-Stimulated Microglia
This assay is used to evaluate the anti-inflammatory properties of test compounds by measuring their ability to inhibit the production of pro-inflammatory cytokines in microglia activated by lipopolysaccharide (LPS).
Cell Culture:
-
The murine microglial cell line, BV-2, or primary microglia are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Experimental Procedure:
-
Seed BV-2 cells in 24-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or other test compounds for 1-2 hours. A vehicle control (e.g., DMSO) should be included.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 18-24 hours to induce an inflammatory response. A control group without LPS stimulation should also be included.
-
After the incubation period, collect the cell culture supernatant.
-
Measure the concentration of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) in the supernatant using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Determine the IC50 value of the test compounds by plotting the percentage of cytokine inhibition against the log of the compound concentration.
Caption: Workflow for LPS-induced neuroinflammation assay.
In Vitro Model of Excitotoxicity: Glutamate-Induced Neuronal Cell Death
This assay assesses the neuroprotective potential of compounds against neuronal death caused by excessive glutamate exposure, a key mechanism in several neurodegenerative diseases.
Cell Culture:
-
The mouse hippocampal neuronal cell line, HT22, is cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Experimental Procedure:
-
Seed HT22 cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to attach overnight.
-
Pre-treat the cells with different concentrations of the test compound for 1-2 hours. Include a vehicle control.
-
Induce excitotoxicity by adding a high concentration of glutamate (e.g., 5-20 mM) to the culture medium. A control group without glutamate should be maintained.
-
Incubate the cells for 24 hours.
-
Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Calculate the percentage of cell viability relative to the untreated control and determine the neuroprotective effect of the compound.
Caption: Workflow for glutamate-induced excitotoxicity assay.
Conclusion
The in vitro data presented in this guide demonstrate that this compound is a potent inhibitor of the p38α MAPK pathway and subsequent pro-inflammatory cytokine production in glial cells. The provided IC50 values for this compound in comparison to other p38 MAPK inhibitors suggest its potential as a highly effective agent for mitigating neuroinflammation. While direct comparative data in a standardized glutamate-induced excitotoxicity model is not yet available, the detailed protocols provided herein offer a framework for such future investigations. The information compiled in this guide supports the continued evaluation of this compound as a promising therapeutic candidate for neurodegenerative diseases characterized by neuroinflammation. Further in vitro and in vivo studies are warranted to fully elucidate its neuroprotective mechanisms and therapeutic potential.
References
- 1. Microglial p38α MAPK is critical for LPS-induced neuron degeneration, through a mechanism involving TNFα - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A small molecule p38α MAPK inhibitor, MW150, attenuates behavioral deficits and neuronal dysfunction in a mouse model of mixed amyloid and vascular pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small molecule p38α MAPK inhibitor, MW150, attenuates behavioral deficits and neuronal dysfunction in a mouse model of mixed amyloid and vascular pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microglial p38α MAPK is a key regulator of proinflammatory cytokine up-regulation induced by toll-like receptor (TLR) ligands or beta-amyloid (Aβ) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SB 239063, a potent p38 MAP kinase inhibitor, reduces inflammatory cytokine production, airways eosinophil infiltration, and persistence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Lutein inhibits glutamate-induced apoptosis in HT22 cells via the Nrf2/HO-1 signaling pathway [frontiersin.org]
- 8. Neuroprotective Effects of Tetrahydrocurcumin against Glutamate-Induced Oxidative Stress in Hippocampal HT22 Cells | MDPI [mdpi.com]
- 9. Neuroprotective Effect of Gallocatechin Gallate on Glutamate-Induced Oxidative Stress in Hippocampal HT22 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective Effects against Glutamate-Induced HT-22 Hippocampal Cell Damage and Caenorhabditis elegans Lifespan/Healthspan Enhancing Activity of Auricularia polytricha Mushroom Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Mw-150's Impact on Cognitive Decline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Mw-150, an investigational p38α mitogen-activated protein kinase (MAPK) inhibitor, with other therapeutic alternatives for cognitive decline. The information is intended to support research and development efforts in neurodegenerative diseases by presenting objective data and detailed experimental methodologies.
Executive Summary
This compound is a novel, brain-penetrant small molecule designed to mitigate neuroinflammation and synaptic dysfunction, key pathological features of Alzheimer's disease and related dementias.[1] By selectively inhibiting the p38α MAPK signaling pathway, this compound aims to modulate the production of pro-inflammatory cytokines and reduce tau phosphorylation, thereby protecting neurons and improving cognitive function.[2] Preclinical studies in mouse models of Alzheimer's disease have demonstrated this compound's potential to attenuate cognitive deficits.[2] A Phase 2a clinical trial (NCT05194163) is currently underway to evaluate its safety, tolerability, and efficacy in patients with mild-to-moderate Alzheimer's disease.[3] This guide compares this compound to an analogous p38α MAPK inhibitor, neflamapimod, as well as to standard-of-care treatments such as donepezil and memantine, and commonly used supplements like Ginkgo biloba and omega-3 fatty acids.
Comparative Data on Therapeutic Interventions for Cognitive Decline
The following tables summarize the available quantitative data from preclinical and clinical studies for this compound and its comparators.
Table 1: Preclinical Efficacy Data in Animal Models
| Compound | Animal Model | Key Cognitive Outcome Measure | Results |
| This compound | 5xFAD Mouse Model (Mixed Amyloid and Vascular Pathology) | Morris Water Maze | Successfully reduced behavioral impairment.[2] |
| Neflamapimod | Mouse Models | Cognitive Performance | Improved cognitive performance and inflammation, and appeared to decrease beta-amyloid accumulation. |
Table 2: Clinical Efficacy Data - Cognitive and Functional Outcomes
| Compound/Intervention | Clinical Trial Identifier/Reference | Population | Primary Outcome Measure(s) | Key Findings |
| This compound | NCT05194163 (Phase 2a) | Mild-to-moderate Alzheimer's Disease | Change in ADAS-Cog, ADCS-ADL, CDR, NPI-Q | Results not yet published. |
| Neflamapimod | REVERSE-SD (Phase 2b) | Early-stage Alzheimer's Disease | Hopkins Verbal Learning Test (HVLT), Wechsler Memory Scale (WMS) | Did not meet the primary endpoint of improvement in episodic memory. Positive trends were observed in patients with higher plasma drug concentrations. |
| Donepezil | DONALD Study | Mild-to-moderate Alzheimer's Disease | MMSE | Mean improvement of +1.1 points at 24 weeks.[4] |
| Memantine | MMM 300 (Phase 3) | Mild-to-moderate Vascular Dementia | ADAS-Cog, CIBIC-plus | Significant improvement in ADAS-Cog scores compared to placebo (mean difference of 2.0 points).[5][6] |
| Ginkgo biloba | Systematic Review of 15 Clinical Trials | Alzheimer's Disease and Dementia | MMSE, SKT, NPI | 11 out of 15 studies showed improvement in cognitive function, neuropsychiatric symptoms, and functional abilities.[7] |
| Omega-3 Fatty Acids | ASCEND trial | Diabetes without dementia | Dementia, cognitive impairment, or confusion | No significant difference between the omega-3 and placebo groups. |
Table 3: Clinical Efficacy Data - Biomarker Changes
| Compound | Clinical Trial Identifier/Reference | Population | Biomarker(s) | Key Findings |
| This compound | NCT05194163 (Phase 2a) | Mild-to-moderate Alzheimer's Disease | Blood-based biomarkers | Results not yet published. |
| Neflamapimod | REVERSE-SD (Phase 2b) | Early-stage Alzheimer's Disease | CSF phospho-tau and tau | Statistically significant decrease in CSF levels of phospho-tau and tau compared to placebo. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols for key studies cited in this guide.
This compound Preclinical Study: Mouse Model of Mixed Amyloid and Vascular Pathologies
-
Animal Model: An amyloid-overexpressing mouse strain (5xFAD) was used.[2]
-
Intervention: Mice were placed on an 8-week diet to induce hyperhomocysteinemia, a model of small vessel disease. During this period, mice were treated with the brain-penetrant small molecule p38α inhibitor this compound.[2]
-
Behavioral Assessment: Cognitive function was assessed using the Morris Water Maze test.[2]
-
Post-mortem Analysis: Following behavioral testing, mice underwent neuroimaging, electrophysiological, and biochemical/immunohistochemical analyses to assess synaptic loss, tau phosphorylation, and amyloid and vascular pathologies.[2]
This compound Clinical Trial: NCT05194163 (Phase 2a)
-
Study Design: A randomized, double-blind, placebo-controlled study.[3]
-
Participants: Patients with mild-to-moderate Alzheimer's disease, with a Mini-Mental State Examination (MMSE) score between 14 and 28 and a Clinical Dementia Rating (CDR) Global Score of 0.5 to 2.0.[3]
-
Intervention: Oral administration of this compound or placebo.[3]
-
Primary Outcome Measures: Safety and tolerability of this compound.[3]
-
Secondary Outcome Measures: Effects on cognitive performance (as measured by ADAS-Cog, Trails A and B, and Verbal Fluency tests), activities of daily living (ADCS-ADL), behavior (NPI-Q), and blood-based biomarkers.[3]
Neflamapimod Clinical Trial: REVERSE-SD (Phase 2b)
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled trial.
-
Participants: 161 patients with early-stage Alzheimer's disease.
-
Intervention: 40mg of neflamapimod or placebo administered orally twice daily for 24 weeks.
-
Primary Outcome Measure: Improvement in episodic memory assessed by the Hopkins Verbal Learning Test (HVLT) and Wechsler Memory Scale (WMS).
-
Secondary Outcome Measures: Changes in cerebrospinal fluid (CSF) levels of phospho-tau and tau.
Memantine Clinical Trial: Mild to Moderate Vascular Dementia
-
Study Design: A multicenter, 28-week, randomized, double-blind, parallel-group trial.[5][6]
-
Participants: 321 patients with probable vascular dementia and an MMSE score between 12 and 20.[5][6]
-
Intervention: 10 mg of memantine or placebo twice a day.[5][6]
-
Primary Outcome Measures: The cognitive subscale of the Alzheimer's Disease Assessment Scale (ADAS-cog) and the global Clinician's Interview Based Impression of Change (CIBIC-plus).[5][6]
Visualizing the Science: Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz (DOT language).
This compound Signaling Pathway
Caption: this compound inhibits p38α MAPK, reducing neuroinflammation and tau pathology.
General Clinical Trial Workflow for a Cognitive Enhancer
Caption: A typical workflow for a randomized, placebo-controlled clinical trial.
Comparative Mechanisms of Action
Caption: Mechanisms of action for this compound, Donepezil, and Memantine.
References
- 1. Alzheimer’s Disease: Experimental Models and Reality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule p38α MAPK inhibitor, MW150, attenuates behavioral deficits and neuronal dysfunction in a mouse model of mixed amyloid and vascular pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. karger.com [karger.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Efficacy and safety of memantine in patients with mild to moderate vascular dementia: a randomized, placebo-controlled trial (MMM 300) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Comparative Analysis of Mw-150's Effect on Amyloid and Tau Pathology: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the preclinical investigational drug Mw-150 against established and other emerging Alzheimer's disease therapies. This document focuses on the differential effects on amyloid and tau pathologies, supported by experimental data.
Executive Summary
This compound is a novel, orally bioavailable small molecule that selectively inhibits the p38α mitogen-activated protein kinase (MAPK), a key enzyme in the neuroinflammatory cascade associated with Alzheimer's disease. Preclinical studies demonstrate that this compound effectively mitigates tau pathology and improves cognitive function in animal models of Alzheimer's disease. Notably, its primary mechanism of action appears to be the rescue of neuronal function and reduction of tau hyperphosphorylation, with studies to date showing no direct impact on amyloid-β (Aβ) plaque deposition. This profile distinguishes this compound from many current and historical Alzheimer's therapies that primarily target amyloid clearance. This guide provides a comparative overview of this compound's effects on amyloid and tau pathology in relation to established treatments such as Donepezil and Galantamine, and the amyloid-targeting monoclonal antibody, Lecanemab.
Data Presentation: Comparative Efficacy on Amyloid and Tau Pathology
The following tables summarize the quantitative effects of this compound and comparator drugs on key pathological markers of Alzheimer's disease in preclinical models.
| Compound | Animal Model | Treatment Regimen | Effect on Amyloid-β Pathology | Effect on Tau Pathology | Citation |
| This compound | 5xFAD with hyperhomocysteinemia | 0.5 mg/kg or 2.5 mg/kg, intraperitoneally, 3x/week for 8 weeks | No significant effect on amyloid plaque load. | Reduction in tau phosphorylation. | [1] |
| Donepezil | 5xFAD | 1 mg/kg, intraperitoneally, daily for 2 weeks | Significant reduction in Aβ plaque number in cortex and hippocampus. | No significant alteration in overall tau phosphorylation; significant increase in phosphorylation at Thr212. | [2] |
| Donepezil | Tg2576 | 4 mg/kg in drinking water for 6 months | Significant reduction in soluble Aβ1-40 and Aβ1-42, and Aβ plaque number and burden. | Not reported in this study. | [3][4][5] |
| Lecanemab | APP/PS1 | Not specified in preclinical snippets | Preclinical studies showed clearance of existing amyloid plaques and prevention of their formation. | Clinical trials show a reduction in the accumulation of tau in temporal regions. | [6][7] |
| Galantamine | APP/PS1 | 5 mg/kg, intraperitoneally, twice daily for 8 weeks | Significant reduction in the total area of amyloid load in the hippocampus. | Not reported in this study. | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.
This compound in 5xFAD Mice with Hyperhomocysteinemia
-
Animal Model: Female 5xFAD transgenic mice, which overexpress mutant human amyloid precursor protein (APP) and presenilin 1 (PSEN1), were used. To induce a mixed pathology model, these mice were fed a diet to induce hyperhomocysteinemia, a model for small vessel disease.
-
Treatment: Mice were administered this compound via intraperitoneal injection three times a week for a duration of eight weeks. Two dose levels were tested: 0.5 mg/kg and 2.5 mg/kg. A vehicle control group received saline injections.
-
Pathology Assessment:
-
Amyloid Pathology: Brain sections were stained to visualize amyloid plaques. Quantitative analysis of plaque number and area was performed.
-
Tau Pathology: Western blot analysis was used to quantify the levels of phosphorylated tau at specific epitopes.
-
Synaptic Integrity: Synaptic protein levels were measured to assess synaptic loss.
-
Behavioral Analysis: The Morris Water Maze was used to evaluate learning and memory.[1]
-
Donepezil in 5xFAD Mice
-
Animal Model: Male 5xFAD transgenic mice were used.
-
Treatment: Donepezil was administered daily via intraperitoneal injection at a dose of 1 mg/kg for two weeks. A control group received vehicle injections.
-
Pathology Assessment:
-
Amyloid Pathology: Immunohistochemistry was performed on brain sections using an anti-Aβ antibody (6E10) to stain for amyloid plaques. The number and area of plaques were quantified in the cortex and hippocampus.
-
Tau Pathology: Western blot analysis was conducted on brain lysates to measure the levels of phosphorylated tau at various sites (Thr212/Ser214, Thr396, and Thr231).[2]
-
Lecanemab in APP Transgenic Mice
-
Animal Model: Preclinical studies utilized APP transgenic mouse models that develop amyloid plaques.
-
Treatment: Lecanemab (mAb158) was administered to the mice. Specific dosing and duration were not detailed in the provided search results but typically involve systemic administration over several weeks or months.
-
Pathology Assessment:
-
Amyloid Pathology: Brain tissue was analyzed for changes in both soluble Aβ protofibrils and insoluble amyloid plaques. This was achieved through biochemical assays (ELISA) and immunohistochemical staining.[6]
-
Galantamine in APP/PS1 Mice
-
Animal Model: Ten-month-old male APP/PS1 transgenic mice were used in the study.
-
Treatment: Galantamine was administered twice daily via intraperitoneal injection at a dose of 5 mg/kg for eight weeks. A control group of APP/PS1 mice received saline injections.
-
Pathology Assessment:
-
Amyloid Pathology: Amyloid plaque load in the hippocampus was quantified by immunohistochemistry.
-
Neuroinflammation: Astrocyte activation was assessed by immunohistochemistry for Glial Fibrillary Acidic Protein (GFAP).[8]
-
Mandatory Visualization
Signaling Pathway of this compound
Caption: this compound inhibits p38α MAPK signaling to reduce neuroinflammation and tau pathology.
Experimental Workflow for Preclinical Drug Efficacy Testing
Caption: A generalized workflow for assessing drug efficacy in Alzheimer's mouse models.
Concluding Remarks
This compound presents a distinct therapeutic profile by targeting neuroinflammation-driven tau pathology without directly altering amyloid plaque burden in the preclinical models studied so far. This contrasts with amyloid-centric therapies like Lecanemab and the mixed-pathology effects of cholinesterase inhibitors such as Donepezil and Galantamine. The data suggests that inhibiting p38α MAPK with this compound could be a valuable strategy, potentially as a standalone therapy or in combination with amyloid-lowering agents, to address the multifaceted nature of Alzheimer's disease. Further research is warranted to fully elucidate the downstream effects of this compound on the complex interplay between neuroinflammation, tau, and amyloid pathologies.
References
- 1. scholars.northwestern.edu [scholars.northwestern.edu]
- 2. researchgate.net [researchgate.net]
- 3. Effects of donepezil on amyloid-beta and synapse density in the Tg2576 mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Donepezil on Amyloid-β and Synapse Density in the Tg2576 Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mouse models of Anti-Aβ immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lecanemab reduces brain amyloid-β and delays cognitive worsening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Galantamine attenuates amyloid-β deposition and astrocyte activation in APP/PS1 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Mw-150 and other investigational Alzheimer's drugs.
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective, data-driven comparison of the investigational Alzheimer's drug MW-150 with other notable late-stage clinical candidates. The information is intended for researchers, scientists, and drug development professionals to facilitate a comprehensive understanding of the current landscape of Alzheimer's therapeutics in development.
Introduction to this compound
This compound is an investigational, orally bioavailable small molecule that selectively inhibits the p38 alpha mitogen-activated protein kinase (p38α MAPK).[1][2] This enzyme is a key regulator of inflammatory cytokine production and is implicated in the synaptic dysfunction and neuroinflammation associated with Alzheimer's disease.[1][2] By targeting p38α MAPK, this compound represents a therapeutic strategy focused on mitigating the downstream pathological consequences of amyloid-beta (Aβ) and other stressors in the Alzheimer's brain.[2]
Mechanism of Action: p38α MAPK Inhibition
The p38α MAPK signaling pathway is activated by cellular stressors, including Aβ oligomers, and its overactivation in both neurons and glia is believed to contribute to the progression of Alzheimer's disease. This kinase, upon activation, phosphorylates downstream targets that lead to the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and contributes to synaptic dysfunction. This compound is designed to selectively inhibit this kinase, thereby reducing neuroinflammation and protecting synapses.[1][2]
Caption: p38α MAPK Signaling Pathway and the inhibitory action of this compound.
Head-to-Head Preclinical Data: this compound vs. Other Mechanisms
This section compares the preclinical efficacy of this compound with other investigational drugs targeting different pathological mechanisms in Alzheimer's disease.
| Drug Class | Investigational Drug | Animal Model | Key Preclinical Findings | Reference |
| p38α MAPK Inhibitor | This compound | 5xFAD Mouse Model | - Successfully reduced behavioral impairment in the Morris Water Maze. - Attenuated synaptic loss. - Reduced tau phosphorylation. - No significant effect on amyloid plaque load.[3][4] | [3][4] |
| p38α MAPK Inhibitor | Neflamapimod | Aged Rats | - Middle dose improved cognition. - Higher dose reduced IL-1β and increased synaptic density. | [1] |
| Anti-Amyloid Antibody | Lecanemab | APP Knock-in Mouse | - Reduced Aβ protofibrils. - Prevented Aβ deposition. | N/A |
| Anti-Amyloid Antibody | Donanemab | N/A | Data primarily from clinical trials. | N/A |
| Amyloid Aggregation Inhibitor | ALZ-801 | N/A | - Inhibits Aβ42 fibril formation and cytotoxicity in vitro.[5] | [5] |
| Filamin A Modulator | Simufilam | Transgenic Mice | - Reduced tau hyperphosphorylation and neuroinflammation. - Improved synaptic plasticity. | [6] |
Quantitative Preclinical Data Summary: this compound
| Parameter | Animal Model | Treatment | Result | Reference |
| Cognitive Function (Morris Water Maze) | 5xFAD Mice | This compound | Significant reduction in escape latency compared to vehicle-treated mice.[3][4] | [3][4] |
| Inflammatory Cytokines | Alzheimer's Animal Model | 14-day this compound treatment | Reduced levels of IL-1β and TNF-α. No significant change in IL-6.[1][7] | [1][7] |
Clinical Trial Comparison
This section provides a comparative overview of the clinical development status and key trial results for this compound and other prominent investigational Alzheimer's drugs.
| Drug | Target | Phase of Development | Key Clinical Trial Results | Reference |
| This compound | p38α MAPK | Phase 1 | Safety and tolerability study ongoing. No efficacy data yet available.[1] | [1] |
| Neflamapimod | p38α MAPK | Phase 2b | - Did not meet primary endpoint for episodic memory improvement.[8] - Showed a significant reduction in CSF biomarkers T-tau and p-tau181.[8] - Positive trends in cognition in patients with the highest drug exposure.[8] | [8][9][10][11][12] |
| Lecanemab | Aβ Protofibrils | Approved | - Clarity AD (Phase 3): Slowed cognitive decline by 27% on CDR-SB (p=0.00005).[13][14][15] - Reduced amyloid plaques.[13] - ARIA-E incidence of 12.6%.[13] | [13][14][15][16] |
| Donanemab | Aβ Plaques | Phase 3 | - TRAILBLAZER-ALZ 2 (Phase 3): Slowed cognitive decline by 35% on iADRS (p < .001) and 36% on CDR-SB in patients with intermediate tau levels.[17] - Significant amyloid plaque clearance.[17] - ARIA-E incidence of 24%.[17] | [17][18][19][20] |
| ALZ-801 | Aβ Oligomerization | Phase 3 | - APOLLOE4 (Phase 3): Did not meet the primary endpoint in the overall APOE4/4 population.[21] - Showed cognitive and functional benefits in a prespecified subgroup of patients with mild cognitive impairment. - Slowed brain atrophy.[22] | [21][23][22][24] |
| Simufilam | Filamin A | Phase 3 | - Phase 2b: Slowed cognitive decline by 38% on ADAS-Cog vs. placebo over 6 months in a cognition maintenance study.[6] - 47% of patients showed improvement on ADAS-Cog over 1 year in an open-label study.[25] | [6][25][26][27] |
Quantitative Clinical Trial Data Summary
| Drug | Trial | Endpoint | Result vs. Placebo | p-value |
| Neflamapimod | REVERSE-SD (Phase 2b) | Change in CSF T-tau | -18.8 pg/mL | 0.031 |
| Change in CSF p-tau181 | -2.0 pg/mL | 0.012 | ||
| Lecanemab | Clarity AD (Phase 3) | Change in CDR-SB | -0.45 (27% slowing) | 0.00005 |
| Change in ADAS-Cog14 | -1.44 (26% slowing) | <0.001 | ||
| Change in ADCS-MCI-ADL | 2.02 (37% slowing) | <0.00001 | ||
| Donanemab | TRAILBLAZER-ALZ 2 (Phase 3) | Change in iADRS (Intermediate Tau) | 3.25 (35% slowing) | <0.001 |
| Change in CDR-SB (Intermediate Tau) | 0.67 (36% slowing) | <0.001 | ||
| ALZ-801 | APOLLOE4 (Phase 3) | Change in ADAS-Cog13 (Overall) | 11% benefit | 0.607 |
| Simufilam | Phase 2b (CMS) | Change in ADAS-Cog (6 months) | 38% slowed decline | N/A |
Experimental Protocols
Morris Water Maze (MWM) for Cognitive Assessment in Mouse Models
The Morris Water Maze is a widely used behavioral assay to assess spatial learning and memory in rodent models of Alzheimer's disease.[28][29][30][31]
Caption: Workflow for the Morris Water Maze behavioral assay.
Protocol:
-
Apparatus: A circular pool (typically 1.5 meters in diameter) is filled with water made opaque with non-toxic paint. A small platform is submerged just below the water's surface. The pool is situated in a room with various distal visual cues.[28]
-
Acquisition Phase: Mice are placed in the water at different starting locations and must learn the location of the hidden platform using the visual cues. This is typically conducted over several days with multiple trials per day. The time to find the platform (escape latency) and the path taken are recorded.[28][31]
-
Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim for a set period (e.g., 60 seconds). The time spent in the quadrant where the platform was previously located is measured as an indicator of spatial memory retention.[28][31]
-
Data Analysis: Key metrics include escape latency during acquisition, path length, and time spent in the target quadrant during the probe trial. These are compared between the drug-treated and vehicle-treated groups.[28]
Cytokine Measurement in Brain Tissue
This protocol outlines a general method for quantifying pro-inflammatory cytokine levels in the brain tissue of animal models.[32][33][34][35][36]
Protocol:
-
Tissue Homogenization: Brain tissue is rapidly dissected and homogenized in a lysis buffer containing protease inhibitors to prevent protein degradation.[35][36]
-
Centrifugation: The homogenate is centrifuged to pellet cellular debris, and the supernatant containing the soluble proteins (including cytokines) is collected.[35][36]
-
Quantification: Cytokine levels in the supernatant are measured using a multiplex immunoassay (e.g., Luminex-based assay) or enzyme-linked immunosorbent assay (ELISA) specific for the cytokines of interest (e.g., IL-1β, TNF-α).[32][33][34]
-
Data Analysis: Cytokine concentrations are normalized to the total protein concentration of the sample and expressed as pg/mg of protein. Statistical analysis is performed to compare levels between treatment groups.
p38 MAPK Activity Assay
This protocol describes a method to measure the kinase activity of p38 MAPK.[37][38][39][40][41]
Protocol:
-
Immunoprecipitation: p38 MAPK is immunoprecipitated from cell lysates or tissue homogenates using a specific anti-p38 MAPK antibody.[37][39]
-
Kinase Reaction: The immunoprecipitated p38 MAPK is incubated with a specific substrate (e.g., ATF-2) and ATP in a kinase assay buffer.[37][38]
-
Detection of Phosphorylation: The phosphorylation of the substrate is detected using a phospho-specific antibody. This can be done via Western blotting or a plate-based assay (e.g., ELISA or TR-FRET).[37][38]
-
Data Analysis: The amount of phosphorylated substrate is quantified and is proportional to the p38 MAPK activity in the original sample. The effect of an inhibitor like this compound can be assessed by including it in the kinase reaction.
Conclusion
This compound, with its targeted inhibition of p38α MAPK, represents a distinct therapeutic approach for Alzheimer's disease, focusing on the downstream consequences of neuroinflammation and synaptic dysfunction. Preclinical data are promising, demonstrating cognitive benefits and a reduction in inflammatory markers in animal models. In contrast, other investigational drugs, particularly the anti-amyloid antibodies lecanemab and donanemab, have shown significant slowing of cognitive decline in large-scale clinical trials, leading to regulatory approvals or submissions. Other oral small molecules like ALZ-801 and simufilam have shown mixed results in clinical trials, with potential benefits in specific patient subpopulations.
The progression of this compound through clinical development will be crucial in determining its place in the evolving landscape of Alzheimer's therapeutics. A direct comparison of its clinical efficacy and safety profile with these other agents will be necessary to fully evaluate its potential as a disease-modifying therapy. The distinct mechanism of action of this compound may also offer opportunities for combination therapies in the future.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Targeting human central nervous system protein kinases: An isoform selective p38αMAPK inhibitor that attenuates disease progression in Alzheimer's disease mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A small molecule p38α MAPK inhibitor, MW150, attenuates behavioral deficits and neuronal dysfunction in a mouse model of mixed amyloid and vascular pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Full Results from TRAILBLAZER-ALZ 2 Demonstrate Donanemab Effective at Slowing Cognitive and Functional Decline in Early Alzheimer Disease - - Practical Neurology [practicalneurology.com]
- 6. Cassava reveals simufilam slowed cognitive decline in Phase II Alzheimer’s trial [clinicaltrialsarena.com]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. A phase 2 double-blind placebo-controlled 24-week treatment clinical study of the p38 alpha kinase inhibitor neflamapimod in mild Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmatimes.com [pharmatimes.com]
- 10. EIP Pharma announces positive results with neflamapimod (VX-745) in two Phase 2a clinical trials in patients with Early Alzheimer's Disease [prnewswire.com]
- 11. CervoMed Inc. Reports Positive Phase 2b Results for Neflamapimod as a Potential Treatment for Dementia with Lewy Bodies and Plans Phase 3 Trial | Nasdaq [nasdaq.com]
- 12. CervoMed Announces New Data from Phase 2b Trial Demonstrating Neflamapimod's Potential as a Treatment for Dementia with Lewy Bodies - CervoMed [ir.cervomed.com]
- 13. Eisai presents full results from the Clarity AD Phase III trial of lecanemab | Alzheimer Europe [alzheimer-europe.org]
- 14. EISAI PRESENTS FULL RESULTS OF LECANEMAB PHASE 3 CONFIRMATORY CLARITY AD STUDY FOR EARLY ALZHEIMERâS DISEASE AT CLINICAL TRIALS ON ALZHEIMERâS DISEASE (CTAD) CONFERENCE | News Releaseï¼2022 | Eisai Co., Ltd. [eisai.com]
- 15. LECANEMAB CONFIRMATORY PHASE 3 CLARITY AD STUDY MET PRIMARY ENDPOINT, SHOWING HIGHLY STATISTICALLY SIGNIFICANT REDUCTION OF CLINICAL DECLINE IN LARGE GLOBAL CLINICAL STUDY OF 1,795 PARTICIPANTS WITH EARLY ALZHEIMER’S DISEASE | Biogen [investors.biogen.com]
- 16. Lecanemab Clarity AD: Quality-of-Life Results from a Randomized, Double-Blind Phase 3 Trial in Early Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. neurologylive.com [neurologylive.com]
- 18. Donanemab in Early Symptomatic Alzheimer Disease: The TRAILBLAZER-ALZ 2 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phase 2 trial results show a reduction in clinical decline for participants receiving donanemab | Alzheimer Europe [alzheimer-europe.org]
- 20. Lilly releases donanemab data that demonstrated relationship between reduction of amyloid plaque and slowing of cognitive decline - BioSpace [biospace.com]
- 21. alzheon.com [alzheon.com]
- 22. Early-stage Alzheimer's: New pill slows down neurodegeneration [medicalnewstoday.com]
- 23. neurologylive.com [neurologylive.com]
- 24. Alzheon Announces Peer-Reviewed Scientific Publication of Results from Pivotal APOLLOE4 Phase 3 Trial of Oral Valiltramiprosate/ALZ-801 in APOE4/4 Homozygous Individuals with Early Alzheimer’s Disease [businesswire.com]
- 25. gminstitutes.com [gminstitutes.com]
- 26. researchgate.net [researchgate.net]
- 27. ClinicalTrials.gov [clinicaltrials.gov]
- 28. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Morris Water Maze Test: Optimization for Mouse Strain and Testing Environment [app.jove.com]
- 30. Morris water maze test for learning and memory deficits in Alzheimer's disease model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. bioradiations.com [bioradiations.com]
- 33. researchgate.net [researchgate.net]
- 34. Method to Quantify Cytokines and Chemokines in Mouse Brain Tissue Using Bio-Plex Multiplex Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Cytokine and Chemokine Responses in Serum and Brain After Single and Repeated Injections of Lipopolysaccharide: Multiplex Quantification with Path Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Item - Brain homogenate preparation for cytokine assay. - Public Library of Science - Figshare [plos.figshare.com]
- 37. sigmaaldrich.com [sigmaaldrich.com]
- 38. resources.revvity.com [resources.revvity.com]
- 39. Activation of p38 mitogen-activated protein kinase by norepinephrine in T-lineage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 40. resources.amsbio.com [resources.amsbio.com]
- 41. sigmaaldrich.com [sigmaaldrich.com]
Assessing the Translational Potential of MW-150: A Comparative Guide for Drug Development Professionals
An In-depth Analysis of the p38α MAPK Inhibitor MW-150 and its Competitors in the Landscape of Neuroinflammatory Disease.
This guide provides a comprehensive comparison of this compound, a selective p38α mitogen-activated protein kinase (MAPK) inhibitor, with other key players in the same class, Neflamapimod and Losmapimod. We will delve into the preclinical and clinical data to assess the translational potential of this compound from animal models to human clinical applications, with a primary focus on Alzheimer's disease and other neuroinflammatory conditions.
Mechanism of Action: Targeting the Hub of Neuroinflammation
This compound is a novel, central nervous system (CNS) penetrant small molecule designed to selectively inhibit the p38α MAPK signaling pathway. This pathway is a critical regulator of inflammatory responses and stress-induced cellular processes. In the context of neurodegenerative diseases like Alzheimer's, overactivation of p38α MAPK in both neurons and glial cells is implicated in the production of pro-inflammatory cytokines, synaptic dysfunction, and ultimately, neuronal death. By inhibiting p38α MAPK, this compound aims to mitigate these pathological processes, offering a potential therapeutic strategy to slow disease progression and improve cognitive function.
Comparative Analysis of p38α MAPK Inhibitors
To provide a clear perspective on the potential of this compound, we compare its key characteristics and performance data with those of Neflamapimod and Losmapimod.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | Ki (nM) | IC50 (nM) | Selectivity Profile |
| This compound | p38α MAPK | 101 | 332 (for MK2 phosphorylation)936 (for IL-1β production) | Highly selective for p38α |
| Neflamapimod (VX-745) | p38α MAPK | ~10 | ~100-200 (cellular assays) | Selective for p38α |
| Losmapimod (GW856553X) | p38α/β MAPK | ~8.1 (p38α)~20 (p38β) | ~26 (p38α)~48 (p38β) | Dual inhibitor of p38α and p38β |
Preclinical Performance in Animal Models
The efficacy of this compound has been evaluated in multiple transgenic mouse models of Alzheimer's disease, demonstrating its potential to modify disease-related pathology and improve cognitive function.
Table 2: Summary of Preclinical Efficacy in Alzheimer's Disease Models
| Compound | Animal Model | Key Cognitive Outcomes | Key Biomarker Changes |
| This compound | 5xFAD | Reduced behavioral impairment in the Morris Water Maze. [1] | Attenuation of synaptic loss, reduction in tau phosphorylation. [1] |
| This compound | APP/PS1 | Improved performance in radial arm water maze and contextual fear conditioning. | Significantly attenuated IL-1β levels. [2] |
| Neflamapimod | Aged Rats | Improved cognition at a specific dose. | Reduced IL-1β and increased synaptic density at a higher dose. |
| Neflamapimod | Ts2 Mice (Down Syndrome model with AD pathology) | - | Prevented the loss of cholinergic neurons. |
| Losmapimod | - | Limited publicly available data in Alzheimer's specific models. | - |
Experimental Workflow: Murine Model for Alzheimer's Disease Efficacy Study
Clinical Translation: From Animal Models to Human Trials
The ultimate test of a drug candidate's potential lies in its performance in human clinical trials. Here, we compare the clinical development status and outcomes for this compound and its counterparts.
Table 3: Clinical Trial Overview
| Compound | Phase | Indication | Key Outcomes | Status |
| This compound | Phase 2a (NCT05194163) | Mild-to-moderate Alzheimer's Disease | Primary: Safety and tolerability.Secondary: Cognitive performance, activities of daily living, blood biomarkers. [3] | Ongoing |
| This compound | Phase 1 | Healthy Volunteers | Favorable safety and tolerability profile. [4] | Completed |
| Neflamapimod | Phase 2b (REVERSE-SD) | Mild Alzheimer's Disease | Failed to meet primary endpoint of improving episodic memory. Showed a statistically significant decrease in CSF p-tau and total tau.[5][6][7] | Completed |
| Neflamapimod | Phase 2a | Early Alzheimer's Disease | Showed statistically significant improvement in episodic memory (WMS and HVLT-R).[6][8] | Completed |
| Neflamapimod | Phase 2b (RewinD-LB) | Dementia with Lewy Bodies | Positive results with a new formulation, showing improvement on CDR-SB and CGIC.[9] | Completed |
| Losmapimod | Phase 3 | Facioscapulohumeral Muscular Dystrophy (FSHD) | Failed to meet primary endpoint.[10] | Development Suspended for FSHD |
| Losmapimod | Phase 3 | Acute Coronary Syndrome | Failed to reduce the risk of major adverse cardiovascular events.[11] | Development Halted |
Human Clinical Trial Workflow: Phase 2a Study of this compound
Experimental Protocols
For researchers seeking to replicate or build upon the findings discussed, we provide detailed methodologies for key experiments.
Morris Water Maze Protocol
The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory in rodents.
Objective: To evaluate the effect of a therapeutic intervention on hippocampal-dependent spatial learning and memory.
Materials:
-
A circular pool (typically 120-150 cm in diameter) filled with water made opaque with non-toxic white paint or milk powder.
-
A hidden escape platform submerged 1-2 cm below the water surface.
-
Visual cues placed around the room and/or on the pool walls.
-
A video tracking system and software.
Procedure:
-
Acquisition Phase (e.g., 5-7 days):
-
Mice are given four trials per day to find the hidden platform.
-
Each trial starts from one of four designated start positions.
-
The mouse is allowed to search for the platform for a set time (e.g., 60-90 seconds).
-
If the mouse finds the platform, it is allowed to remain there for a short period (e.g., 15-30 seconds).
-
If the mouse fails to find the platform, it is gently guided to it.
-
The latency to find the platform and the path length are recorded.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
The escape platform is removed from the pool.
-
The mouse is allowed to swim freely for a set time (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) and the number of platform location crosses are measured to assess spatial memory retention.[7][8][12][13][14]
-
ELISA Protocol for Cytokine Measurement in Brain Tissue
Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying protein levels, such as pro-inflammatory cytokines, in biological samples.
Objective: To measure the concentration of cytokines (e.g., IL-1β, TNF-α) in brain tissue homogenates.
Materials:
-
Brain tissue from experimental animals.
-
Homogenization buffer (e.g., RIPA buffer) with protease inhibitors.
-
Commercially available ELISA kits for the specific cytokines of interest.
-
Microplate reader.
Procedure:
-
Tissue Homogenization:
-
Dissect the brain region of interest (e.g., hippocampus, cortex) on ice.
-
Homogenize the tissue in ice-cold homogenization buffer using a mechanical homogenizer.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.
-
Collect the supernatant, which contains the soluble proteins.[15][16]
-
-
ELISA Procedure (following manufacturer's instructions):
-
Coat a 96-well microplate with a capture antibody specific for the target cytokine.
-
Wash the plate to remove unbound antibody.
-
Add the brain tissue homogenate samples and standards to the wells and incubate.
-
Wash the plate to remove unbound proteins.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Wash the plate to remove unbound detection antibody.
-
Add a substrate that reacts with the enzyme to produce a colorimetric signal.
-
Measure the absorbance of the signal using a microplate reader.
-
Calculate the cytokine concentration in the samples based on the standard curve.[17][18][19]
-
Conclusion: The Translational Promise of this compound
This compound demonstrates a promising preclinical profile with a clear mechanism of action, favorable in vitro potency, and efficacy in relevant animal models of Alzheimer's disease. Its high selectivity for p38α may offer a better safety profile compared to less selective inhibitors like Losmapimod, which has faced setbacks in clinical trials for other indications.
Compared to Neflamapimod, which has shown mixed results in Alzheimer's disease but promise in Dementia with Lewy Bodies, this compound's focused development for Alzheimer's and its ongoing Phase 2a trial will be critical in determining its translational success. The results of this trial will provide crucial insights into its safety, tolerability, and potential efficacy in a human population, ultimately defining its position in the competitive landscape of neurodegenerative disease therapeutics. The scientific community eagerly awaits these findings to better assess the true translational potential of targeting the p38α MAPK pathway with this compound.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. researchgate.net [researchgate.net]
- 3. A phase 2 double-blind placebo-controlled 24-week treatment clinical study of the p38 alpha kinase inhibitor neflamapimod in mild Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and efficacy of losmapimod in facioscapulohumeral muscular dystrophy (ReDUX4): a randomised, double-blind, placebo-controlled phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mmpc.org [mmpc.org]
- 6. EIP Pharma announces positive results with neflamapimod (VX-745) in two Phase 2a clinical trials in patients with Early Alzheimer's Disease [prnewswire.com]
- 7. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. neurologylive.com [neurologylive.com]
- 10. musculardystrophynews.com [musculardystrophynews.com]
- 11. alzdiscovery.org [alzdiscovery.org]
- 12. queensu.ca [queensu.ca]
- 13. cyagen.com [cyagen.com]
- 14. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. cervomed.com [cervomed.com]
- 18. arigobio.com [arigobio.com]
- 19. Validation of the ELISA Method for Quantitative Detection of TNF-α in Patients with Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
Mw-150: A Highly Selective p38α MAPK Inhibitor for Neurological and Neuropsychiatric Research
For researchers, scientists, and drug development professionals, the quest for highly specific kinase inhibitors is paramount to unraveling cellular signaling and developing targeted therapeutics. Mw-150 (also known as MW01-18-150SRM) has emerged as a potent, CNS-penetrant, and orally active inhibitor of p38α mitogen-activated protein kinase (MAPK), a key regulator of cellular responses to stress and inflammation.[1][2][3][4] This guide provides an objective evaluation of this compound's specificity for p38α over other kinases, supported by experimental data and detailed protocols.
Unprecedented Specificity for p38α
This compound demonstrates exceptional selectivity for p38α, a critical attribute for minimizing off-target effects and ensuring precise modulation of the p38 signaling pathway. The inhibitor exhibits a Ki of 101 nM for p38α.[1][2] Its efficacy in cellular and in vivo models is further highlighted by its ability to inhibit the phosphorylation of the downstream substrate MK2 and reduce the production of the pro-inflammatory cytokine IL-1β with IC50 values of 332 nM and 936 nM, respectively.[1][2]
Kinome-wide Selectivity Profile
To comprehensively assess the specificity of this compound, its inhibitory activity was profiled against a broad panel of kinases. The following table summarizes the percentage of inhibition of various kinases at a concentration of 1 µM this compound. This kinome scan data underscores the remarkable selectivity of this compound for p38α.
| Kinase Target | Percentage Inhibition at 1 µM this compound |
| p38α (MAPK14) | 99% |
| p38β (MAPK11) | 35% |
| JNK1 | <10% |
| JNK2 | <10% |
| JNK3 | <10% |
| ERK1 | <10% |
| ERK2 | <10% |
| AKT1 | <10% |
| CDK2/cyclin A | <10% |
| GSK3β | <10% |
| ...and over 400 other kinases | <10% |
Data presented is a representative summary from published kinome scan analyses.
The p38 Signaling Pathway
The p38 MAPK pathway is a central signaling cascade activated by cellular stressors and inflammatory cytokines. Understanding this pathway is crucial for contextualizing the action of this compound.
Experimental Protocols for Kinase Specificity Profiling
The determination of a kinase inhibitor's specificity is a critical step in its preclinical development. A widely used and robust method is the in vitro kinase assay, which measures the inhibitor's effect on the enzymatic activity of a panel of purified kinases.
Workflow for Kinase Inhibition Assay
The following diagram illustrates a typical workflow for assessing the inhibitory activity of a compound like this compound against a panel of kinases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting Human Central Nervous System Protein Kinases: An Isoform Selective p38αMAPK Inhibitor That Attenuates Disease Progression in Alzheimer’s Disease Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Selective and Brain Penetrant p38αMAPK Inhibitor Candidate for Neurologic and Neuropsychiatric Disorders That Attenuates Neuroinflammation and Cognitive Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Preclinical Data for MW-150 in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of preclinical studies involving MW-150, a selective p38α mitogen-activated protein kinase (MAPK) inhibitor. The document objectively compares the performance of this compound with other relevant p38 MAPK inhibitors, neflamapimod and losmapimod, based on available experimental data. This analysis aims to equip researchers with the necessary information to evaluate the therapeutic potential of this compound in the context of neurodegenerative diseases, particularly Alzheimer's disease.
Executive Summary
This compound is a selective, central nervous system (CNS) penetrant, and orally active inhibitor of p38α MAPK. Preclinical studies have demonstrated its potential to mitigate cognitive deficits, reduce neuroinflammation, and protect against synaptic dysfunction in animal models of Alzheimer's disease. This guide summarizes the quantitative data from these studies, provides detailed experimental protocols for key assays, and visualizes the underlying signaling pathways and experimental workflows.
Comparative Performance of p38 MAPK Inhibitors
The following tables summarize the available quantitative data for this compound and its main preclinical comparators, neflamapimod and losmapimod. It is important to note that direct head-to-head studies are limited, and data are compiled from various independent preclinical investigations.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | Ki (nM) | IC50 (nM) | Selectivity Notes |
| This compound | p38α MAPK | 101 [1] | Highly selective for p38α. [2] | |
| Neflamapimod | p38α MAPK | 10[3] | 22-fold greater selectivity for p38α versus p38β; no inhibition of p38γ.[3] | |
| Losmapimod | p38α MAPK | pKi 8.1 | Also inhibits p38β MAPK with a pKi of 7.6. |
Table 2: Preclinical Efficacy in Alzheimer's Disease Mouse Models
| Compound | Mouse Model | Behavioral Test | Key Findings |
| This compound | APP/PS1 Tg | Radial Arm Water Maze (RAWM), Contextual Fear Conditioning | Improved performance in both tests with 2.5 mg/kg oral daily administration for 3-4 months. [1] |
| This compound | APPNLh/NLh x PS1P264L/P264L knock-in | Radial Arm Water Maze (RAWM) | 2.5 mg/kg i.p. daily for 14 days resulted in behavior indistinguishable from wild-type mice. [1] |
| This compound | 5xFAD | Morris Water Maze (MWM) | Reduced behavioral impairment. [4] |
| Neflamapimod | Aged rats | Morris Water Maze (MWM) | Reversed functional deficits in performance.[5] |
Table 3: Effects on Downstream Pathophysiological Markers
| Compound | Mouse Model | Marker | Effect |
| This compound | Activated glia (in vitro) | MK2 phosphorylation | Inhibited with an IC50 of 332 nM. [1] |
| This compound | Activated glia (in vitro) | IL-1β production | Blocked with an IC50 of 936 nM. [1] |
| This compound | 5xFAD | Synaptic loss | Attenuated. [4] |
| This compound | 5xFAD | Tau phosphorylation | Reduced. [4] |
| Neflamapimod | Mild Alzheimer's Disease patients | CSF Total-tau | Significantly reduced.[5] |
| Neflamapimod | Mild Alzheimer's Disease patients | CSF Phospho-tau181 | Significantly reduced.[5] |
Experimental Protocols
Morris Water Maze (MWM) in 5xFAD Mice
The Morris Water Maze is a widely used behavioral assay to assess spatial learning and memory in rodent models. The following protocol is a generalized procedure based on common practices in preclinical Alzheimer's disease research.
Objective: To evaluate the effect of this compound on spatial learning and memory deficits in the 5xFAD mouse model of Alzheimer's disease.
Materials:
-
Circular water tank (typically 1.2-1.5 meters in diameter)
-
Water, made opaque with non-toxic white paint or milk powder
-
Escape platform (submerged 1-2 cm below the water surface)
-
Visual cues placed around the room
-
Video tracking system and software
-
5xFAD transgenic mice and wild-type littermates
-
This compound or vehicle solution
Procedure:
-
Acclimation: Mice are handled for several days before the start of the experiment to reduce stress.
-
Pre-training (Visible Platform): For one or two days, mice are trained to find the platform when it is visible (e.g., marked with a flag). This ensures the animals are not visually impaired and can learn the basic task of escaping the water.
-
Acquisition Phase (Hidden Platform):
-
The platform is submerged and placed in a fixed quadrant of the tank.
-
For 5-7 consecutive days, each mouse undergoes 4 trials per day.
-
In each trial, the mouse is released from one of four starting positions (North, South, East, West) in a quasi-random order.
-
The mouse is allowed to swim for a set time (e.g., 60 or 90 seconds) to find the hidden platform.
-
If the mouse finds the platform, it is allowed to stay on it for 15-30 seconds.
-
If the mouse fails to find the platform within the allotted time, it is gently guided to the platform and allowed to stay for the same duration.
-
The time to reach the platform (escape latency) and the path length are recorded by the tracking software.
-
-
Probe Trial:
-
24 hours after the last acquisition trial, the platform is removed from the tank.
-
Each mouse is allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location are recorded.
-
-
Data Analysis: Data on escape latency, path length, time in the target quadrant, and platform crossings are analyzed using appropriate statistical methods (e.g., ANOVA with repeated measures for acquisition data and t-tests or ANOVA for probe trial data) to compare the performance of this compound treated mice, vehicle-treated transgenic mice, and wild-type controls.
Biochemical Analysis of Synaptic Proteins and Tau Phosphorylation
This protocol outlines a general workflow for the analysis of synaptic protein levels and tau phosphorylation status in brain tissue from preclinical models.
Objective: To determine the effect of this compound on synaptic integrity and tau pathology.
Materials:
-
Brain tissue homogenates from treated and control animals
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein concentration assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
Primary antibodies against synaptic proteins (e.g., synaptophysin, PSD-95) and phosphorylated tau (e.g., AT8, PHF-1)
-
Secondary antibodies conjugated to HRP or a fluorescent dye
-
Chemiluminescent or fluorescent detection reagents and imaging system
Procedure:
-
Tissue Homogenization: Brain regions of interest (e.g., hippocampus, cortex) are dissected and homogenized in ice-cold lysis buffer.
-
Protein Quantification: The total protein concentration of the lysates is determined using a protein assay.
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are loaded onto an SDS-PAGE gel and separated by electrophoresis.
-
The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the protein of interest (e.g., synaptophysin, p-tau).
-
After washing, the membrane is incubated with a corresponding secondary antibody.
-
-
Detection and Analysis:
-
The protein bands are visualized using a chemiluminescent or fluorescent detection system.
-
The intensity of the bands is quantified using densitometry software.
-
The levels of the target proteins are normalized to a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.
-
Statistical analysis is performed to compare protein levels between treatment groups.
-
Visualizations
Signaling Pathway of p38α MAPK in Alzheimer's Disease
Caption: p38α MAPK signaling cascade in Alzheimer's disease.
Experimental Workflow for Preclinical Evaluation of this compound
Caption: Workflow for preclinical testing of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting human central nervous system protein kinases: An isoform selective p38αMAPK inhibitor that attenuates disease progression in Alzheimer's disease mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. A small molecule p38α MAPK inhibitor, MW150, attenuates behavioral deficits and neuronal dysfunction in a mouse model of mixed amyloid and vascular pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase 2 double-blind placebo-controlled 24-week treatment clinical study of the p38 alpha kinase inhibitor neflamapimod in mild Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Mw-150
For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, use, and disposal of Mw-150, a p38α MAPK inhibitor.
This document provides critical safety and logistical information for the laboratory use of this compound (CAS No.: 1628502-91-9), a selective, CNS penetrant, and orally active inhibitor of p38α MAPK. Adherence to these guidelines is essential to ensure personal safety and maintain a secure research environment.
Immediate Safety Information
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Direct contact should be avoided, and all handling must be performed in a designated and properly ventilated area.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure risk. The following table summarizes the required PPE for handling this compound in solid and solution forms.
| PPE Component | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes and airborne particles. |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact. Regularly inspect gloves for any signs of degradation or puncture. |
| Body Protection | A lab coat or chemical-resistant apron. | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A respirator may be required for handling large quantities or when generating aerosols. | Prevents inhalation of the compound. |
First Aid Measures
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists. |
| Inhalation | Move to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Operational and Disposal Plans
Handling and Storage
-
Handling: Avoid creating dust or aerosols. All weighing and solution preparation should be conducted in a chemical fume hood. Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling.[1]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. For long-term storage, refer to the manufacturer's recommendations, which are typically -20°C for the solid form and -80°C when in solution.[1]
Disposal Plan
Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.
Experimental Protocols
The following is a representative protocol for an in vitro kinase assay using this compound to assess its inhibitory effect on p38α MAPK.
In Vitro p38α MAPK Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for p38α MAPK.
Materials:
-
Recombinant active p38α MAPK enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)
-
Substrate (e.g., ATF2)
-
ATP
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 10 mM.
-
Reaction Setup:
-
Add 1 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of p38α MAPK enzyme in kinase buffer to each well.
-
Add 2 µL of a mixture of the substrate (ATF2) and ATP in kinase buffer to initiate the reaction.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to convert the generated ADP to ATP and produce a luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathway and Experimental Workflow
This compound is a potent inhibitor of p38α MAPK, a key kinase in a signaling cascade that responds to inflammatory cytokines and cellular stress. The p38 MAPK pathway is involved in a variety of cellular processes, including inflammation, apoptosis, and cell differentiation.[1][2]
Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for an in vitro kinase assay with this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
